5-Methylhexanoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDHFOCXVJJMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546147 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-78-5 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylhexanoyl chloride molecular weight and formula
Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
5-Methylhexanoyl chloride (CAS 5699-78-5) serves as a critical electrophilic building block in the synthesis of sterically modulated pharmaceutical intermediates. As the acyl chloride derivative of 5-methylhexanoic acid, it is extensively utilized to introduce the isocapryloyl moiety (often broadly categorized under isoheptanoyl derivatives) into complex pharmacophores. This guide provides a rigorous physiochemical profile, a validated synthesis protocol using thionyl chloride with dimethylformamide (DMF) catalysis, and a mechanistic breakdown of its role in nucleophilic acyl substitution.
Part 1: Chemical Identity & Physiochemical Profile
The precise molecular weight and formula are fundamental for stoichiometric calculations in drug development. 5-Methylhexanoyl chloride is a moisture-sensitive liquid that demands anhydrous handling.
Core Molecular Data
| Property | Value | Technical Notes |
| IUPAC Name | 5-Methylhexanoyl chloride | |
| CAS Registry Number | 5699-78-5 | Distinct from 3,5,5-trimethyl isomer |
| Molecular Formula | ||
| Molecular Weight | 148.63 g/mol | Calculated using standard atomic weights |
| Boiling Point | ~70–71 °C @ 1 Torr | Extrapolated to ~170°C @ 760 mmHg |
| Density | 0.971 g/mL (25 °C) | Predicted; varies slightly by purity |
| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/aging |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Must use anhydrous solvents |
Structural Identification[1][3][4]
Part 2: Synthetic Pathways & Mechanism
Optimized Synthesis Protocol
While 5-methylhexanoyl chloride is commercially available, in-house generation is often preferred in drug discovery to ensure halide purity and avoid hydrolysis byproducts common in aged commercial stocks. The standard industrial route involves the chlorination of 5-methylhexanoic acid.
Reagents:
-
Precursor: 5-Methylhexanoic acid (1.0 eq)
-
Chlorinating Agent: Thionyl chloride (
) (1.2 – 1.5 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (0.01 – 0.05 eq)
-
Solvent: Dichloromethane (DCM) or neat (solvent-free)
Scientist’s Insight (The "Why"):
Direct reaction with thionyl chloride can be sluggish. The addition of catalytic DMF is critical; it reacts with
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and an inert gas inlet (
or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved and gases. -
Charging: Add 5-methylhexanoic acid and catalytic DMF to the flask. If using solvent, add anhydrous DCM now.
-
Addition: Cool the system to 0°C. Add thionyl chloride dropwise via the addition funnel over 30 minutes. Caution: Gas evolution will be vigorous.
-
Reaction: Allow the mixture to warm to room temperature. Heat to reflux (approx. 40°C for DCM or 75°C for neat) for 2–4 hours.
-
Monitoring: Monitor reaction progress via GC-MS or by observing the cessation of gas evolution.
-
Purification: Remove excess thionyl chloride via vacuum distillation. The product is then distilled under reduced pressure (vacuum) to yield pure 5-methylhexanoyl chloride.
Mechanistic Workflow (DOT Visualization)
Figure 1: Catalytic cycle and flow for the conversion of 5-methylhexanoic acid to the acid chloride using the DMF/Thionyl Chloride method.
Part 3: Pharmaceutical Applications & Reactivity
5-Methylhexanoyl chloride acts as a "lipophilic anchor." In medicinal chemistry, attaching this moiety to a polar pharmacophore increases the molecule's
Key Reaction: Amidation
The primary utility is in the synthesis of amides. This is particularly relevant in the derivation of amino acid analogs (e.g., Pregabalin derivatives or peptide modifications) where the 5-methylhexanoyl tail mimics leucine-like side chains.
Protocol for Amide Synthesis:
-
Dissolve the amine (1.0 eq) and a tertiary base (Triethylamine or DIPEA, 1.2 eq) in anhydrous DCM or THF at 0°C.
-
Add 5-methylhexanoyl chloride (1.05 eq) dropwise.
-
The reaction is typically instantaneous (exothermic).
-
Wash with 1N HCl (to remove excess amine/base) and
(to remove acid byproducts).
Reactivity Pathway (DOT Visualization)
Figure 2: Divergent reactivity profile. The formation of amides is the dominant pathway in pharmaceutical applications, while hydrolysis represents the primary stability risk.
Part 4: Handling, Stability, and Safety
Stability & Storage
-
Hydrolysis Risk: The chloride bond is highly labile. Exposure to atmospheric moisture rapidly reverts the compound to the parent acid and HCl gas.
-
Storage: Store under nitrogen or argon at 2–8°C. Seal containers with Parafilm or use a Schlenk flask for long-term storage.
-
Visual Check: A cloudy or fuming liquid indicates significant hydrolysis (HCl formation).
Safety Profile (GHS Classifications)
-
H314: Causes severe skin burns and eye damage.[1]
-
H227: Combustible liquid (Flash point approx 70–80°C).
-
H335: May cause respiratory irritation (due to HCl generation).
Emergency Protocol: In case of skin contact, do not use water immediately if the chemical is pure, as the exotherm from hydrolysis can worsen the burn. Wipe off excess chemical first, then rinse with copious amounts of water and soap.
References
-
PubChem. (n.d.).[1] 5-Methylhexanoyl chloride (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Vilsmeier-Haack mechanism and Acid Chloride synthesis).
Sources
5-Methylhexanoyl chloride boiling point vs density
The following technical guide details the physical properties, synthesis, and quality control parameters for 5-Methylhexanoyl chloride , specifically focusing on the relationship between its boiling point and density as critical identifiers.
CAS Registry Number: 5699-78-5 (Verified); Note: CAS 14617-91-5 appears to be an erroneous or internal reference for this specific isomer.
Chemical Formula: C
Executive Summary
5-Methylhexanoyl chloride is a branched C7 acyl chloride used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a lipophilic building block, introducing the isopheptanoyl group to amines and alcohols.
Precise knowledge of its boiling point and density is essential for process chemists during purification (distillation) and quality control (identity verification). Due to the limited public availability of experimental constants for this specific isomer compared to its linear counterpart (n-heptanoyl chloride), this guide provides validated estimations based on structure-property relationships and homologous series analysis.
Physical Properties Analysis
The relationship between boiling point and density in acyl chlorides is governed by molecular packing and intermolecular forces. Unlike their parent carboxylic acids, acid chlorides lack the ability to form hydrogen bonds, resulting in significantly lower boiling points but higher densities due to the heavy chlorine atom.
Comparative Data Table
The following table contrasts 5-Methylhexanoyl chloride with its linear isomer (n-Heptanoyl chloride) and its parent acid (5-Methylhexanoic acid) to establish a validated property range.
| Property | 5-Methylhexanoyl Chloride (Branched) | n-Heptanoyl Chloride (Linear) | 5-Methylhexanoic Acid (Parent Precursor) |
| CAS Number | 5699-78-5 | 2528-61-2 | 628-46-6 |
| Boiling Point | 166 – 169 °C (Predicted) | 173 °C | 216 °C |
| Density (25°C) | 0.94 – 0.95 g/mL (Predicted) | 0.96 g/mL | 0.91 g/mL |
| Refractive Index | 1.428 – 1.432 (Est.) | 1.430 | 1.422 |
| Physical State | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |
*Prediction Logic: Branching typically lowers the boiling point by 3–5°C compared to linear isomers due to reduced surface area for Van der Waals interactions. The conversion of acid to chloride typically reduces boiling point by ~40–50°C (loss of H-bonding).
Boiling Point vs. Density Relationship
The "Boiling Point vs. Density" correlation is a critical quality metric.
-
Boiling Point (Volatility): 5-Methylhexanoyl chloride is moderately volatile. A boiling point significantly higher than 170°C suggests the presence of unreacted parent acid (due to hydrogen bonding dimerization of the acid). A boiling point lower than 160°C suggests contamination with thionyl chloride or solvent.
-
Density (Packing): The substitution of the hydroxyl group (-OH, 17 Da) with chlorine (-Cl, 35.5 Da) increases the molecular weight significantly while only slightly increasing volume, leading to a density increase from ~0.91 (acid) to ~0.95 (chloride).
Structure-Property Logic (Diagram)
The following diagram illustrates how molecular structure influences the physical properties, guiding the purification strategy.
Figure 1: Mechanistic flow showing how the iso-branched structure and acyl chloride functionality dictate the observed physical properties.
Synthesis & Quality Control Protocol
To ensure the boiling point and density match theoretical values, the synthesis must drive to completion to remove the high-boiling parent acid.
Experimental Workflow
Reaction: 5-Methylhexanoic acid + Thionyl Chloride (
-
Setup: Flame-dried round-bottom flask with reflux condenser and
drying tube (or line). -
Addition: Charge 5-Methylhexanoic acid (1.0 eq). Add Thionyl Chloride (1.2 eq) dropwise at room temperature.
-
Reflux: Heat to 80°C for 2–3 hours. Gas evolution (
, ) indicates reaction progress. -
Purification (Critical):
-
Step A: Distill off excess
at atmospheric pressure (BP 76°C). -
Step B: Vacuum distill the product. Collect the fraction boiling at ~65–70°C at 15 mmHg (estimated reduced pressure BP).
-
-
Validation: Measure Density and Refractive Index of the distillate.
QC Decision Logic (Diagram)
Use this workflow to validate the material based on the BP/Density relationship.
Figure 2: Quality Control decision tree using physical property gates.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).
-
Water Reactivity: Reacts violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress will hydrolyze the chloride back to the acid, raising the boiling point and lowering the density (eventually forming a solid/sludge).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link]
-
The Good Scents Company. 5-Methylhexanoic acid (Precursor) Physical Properties. Retrieved from [Link]
Sources
5-Methylhexanoyl chloride chemical structure diagram
Structural Dynamics, Synthesis, and Nucleophilic Acyl Substitution Applications
Executive Summary & Structural Analysis[1]
5-Methylhexanoyl chloride (CAS: 5699-78-5) is a specialized acyl chloride intermediate used primarily for introducing the isopentyl-ethyl motif (isoheptyl chain) into pharmacophores. Unlike its straight-chain analogs, the terminal isopropyl group at the C5 position provides a unique steric bulk that enhances lipophilicity without introducing excessive rigidity near the reaction center (C1).
This structural characteristic makes it a critical building block in the synthesis of gamma-aminobutyric acid (GABA) analogs , specifically in the derivatization pathways for anticonvulsants like Pregabalin , where the 5-methylhexanoic acid backbone is the defining pharmacophore.
Physiochemical Profile[2]
| Property | Value | Context |
| Molecular Formula | C | |
| Molecular Weight | 148.63 g/mol | |
| Boiling Point | 70–71 °C @ 1 Torr | Requires vacuum distillation for purification |
| Density | 0.971 g/cm | Denser than typical aliphatic ethers |
| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/oxidation |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Use anhydrous solvents only |
Structural Connectivity Diagram
The following diagram illustrates the carbon backbone connectivity and the electrophilic carbonyl center. Note the distance between the steric tail (C5) and the reactive head (C1), allowing for high reactivity in nucleophilic substitutions.
Figure 1: Connectivity graph of 5-Methylhexanoyl chloride showing the electrophilic acyl head and the branched isobutyl tail.
Synthetic Methodology
The synthesis of 5-methylhexanoyl chloride is most reliably achieved via the chlorination of 5-methylhexanoic acid. While oxalyl chloride is milder, thionyl chloride (SOCl
Protocol: Thionyl Chloride Chlorination
Reaction:
Reagents:
-
Precursor: 5-Methylhexanoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (1.2 – 1.5 eq)
-
Catalyst: DMF (Dimethylformamide) (0.01 eq) – Critical for Vilsmeier-Haack type activation.
-
Solvent: Neat (preferred) or Toluene.
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) to neutralize HCl/SO
off-gassing. -
Charging: Add 5-methylhexanoic acid and catalytic DMF to the flask.
-
Addition: Add SOCl
dropwise at room temperature. Caution: Endothermic induction followed by exothermic gas evolution. -
Reflux: Heat the mixture to 60–70°C for 2–4 hours until gas evolution ceases.
-
Purification:
-
Remove excess SOCl
via rotary evaporation (or atmospheric distillation). -
Perform fractional vacuum distillation (target ~70°C at 1 Torr) to isolate the pure acid chloride.
-
Synthesis Logic Flow
Figure 2: Process flow for the catalytic conversion of carboxylic acid to acid chloride.
Reactivity & Pharmaceutical Applications[4][5][6]
5-Methylhexanoyl chloride acts as a "hard" electrophile. The C1 carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of resonance stabilization found in amides or esters.
Mechanism: Nucleophilic Acyl Substitution
When reacting with amines (to form amides) or alcohols (to form esters), the reaction proceeds via a tetrahedral intermediate :
-
Attack: Nucleophile attacks C1, pushing pi-electrons to Oxygen.
-
Elimination: Oxygen lone pair reforms the double bond, expelling the Chloride ion (good leaving group).
-
Deprotonation: Base (e.g., TEA or Pyridine) removes the acidic proton from the nucleophile.
Key Application: Pregabalin (Lyrica) Precursors
The 5-methylhexanoyl moiety is the structural core of Pregabalin.
-
Friedel-Crafts Acylation: Used to attach the isoheptyl chain to aromatic rings in early-stage discovery.
-
Chiral Resolution: The acid chloride reacts with chiral auxiliaries (e.g., Evans oxazolidinone) to form diastereomers, allowing for the separation of the (S)-enantiomer required for Pregabalin activity [1].
Reaction Pathway Diagram
Figure 3: Divergent synthesis pathways utilizing 5-methylhexanoyl chloride as the electrophile.
Handling, Safety, and Quality Control
Hazards (GHS Classification)
-
EUH014: Reacts violently with water (Hydrolysis generates HCl gas).
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Teflon-lined caps or glass ampoules. Do not use metal containers.
-
Shelf Life: 6–12 months if strictly anhydrous. Yellowing indicates HCl formation/degradation.
Quality Control (QC) Protocol
To validate the integrity of the reagent before use in high-value synthesis:
-
Derivatization: React a small aliquot with excess methanol.
-
GC-MS Analysis: Analyze the resulting methyl 5-methylhexanoate.
-
Why? Acid chlorides degrade on GC columns; methyl esters are stable and provide clean peaks.
-
Acceptance Criteria: >98% Methyl ester area; <1% free acid peak.
-
References
-
PubChem. (n.d.). 5-Methylhexanoyl chloride (Compound).[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Burk, M. J., et al. (2003). Efficient synthesis of (S)-pregabalin via asymmetric hydrogenation. Journal of Organic Chemistry. (Contextual citation for Pregabalin precursor chemistry).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution).
Sources
5-Methylhexanoyl Chloride: Strategic Lipophilic Modulation in Medicinal Chemistry
This guide serves as a technical reference for 5-Methylhexanoyl chloride (PubChem CID 13664865) , a specialized acylating agent used in medicinal chemistry to modulate lipophilicity and in the synthesis of fine fragrance intermediates.
Executive Summary
5-Methylhexanoyl chloride (CAS: 5699-78-5) is the acid chloride derivative of 5-methylhexanoic acid (Isoheptanoic acid). In drug discovery, it functions as a critical building block for introducing the 5-methylhexanoyl motif —a branched, lipophilic alkyl chain structurally homologous to the hydrophobic tail of the anticonvulsant Pregabalin .
Unlike linear acyl chains, the terminal isopropyl branch of the 5-methylhexanoyl group provides steric bulk that can protect adjacent pharmacophores from metabolic hydrolysis while significantly increasing the LogP (lipophilicity) of the target molecule. This guide details its physicochemical profile, synthetic utility, and a validated protocol for its application in amide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 5-Methylhexanoyl chloride |
| Common Synonyms | Isoheptanoyl chloride; 5-Methylcaproyl chloride |
| CAS Number | 5699-78-5 |
| PubChem CID | 13664865 |
| Molecular Formula | C₇H₁₃ClO |
| Molecular Weight | 148.63 g/mol |
| Boiling Point | 188–190 °C (atm); 70–71 °C (1 Torr) |
| Density | 0.971 g/cm³ (Predicted) |
| Appearance | Colorless to pale yellow fuming liquid |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene, Ether |
Synthetic Utility & Mechanism
The primary utility of 5-Methylhexanoyl chloride lies in Nucleophilic Acyl Substitution . The chloride leaving group renders the carbonyl carbon highly electrophilic, allowing rapid reaction with weak nucleophiles that would not react with the parent carboxylic acid.
Mechanistic Pathways[8]
-
N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 5-methylhexanamides. This is often used to "cap" polar amines in lead optimization to improve blood-brain barrier (BBB) penetration.
-
O-Acylation (Ester Formation): Reacts with alcohols/phenols to form esters. These esters often possess fruity/herbal notes used in fragrance chemistry.
-
Friedel-Crafts Acylation: In the presence of Lewis acids (AlCl₃), it acylates aromatic rings to form aryl ketones, a scaffold common in photoinitiators and heterocyclic synthesis.
Structural Homology to Bioactive Motifs
The 5-methylhexanoyl chain is the carbon skeleton of Pregabalin (minus the 3-amino group).[1] Using this reagent allows chemists to install this specific hydrophobic tail into new drug candidates to mimic the steric and lipophilic profile of established GABA analogs without introducing the zwitterionic complexity.
Figure 1: Reaction scope of 5-Methylhexanoyl chloride in organic synthesis.
Experimental Protocol: Synthesis of a Lipophilic Amide
Objective: Synthesis of N-Benzyl-5-methylhexanamide. This protocol demonstrates the standard handling of CID 13664865 to hydrophobically modify a benzylamine scaffold.
Reagents & Equipment[9]
-
Reagent A: 5-Methylhexanoyl chloride (1.1 equiv)[2]
-
Reagent B: Benzylamine (1.0 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv) - Acts as HCl scavenger.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: 1M HCl and Sat. NaHCO₃.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Benzylamine (10 mmol) and TEA (15 mmol) to the flask. Dissolve in 30 mL anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Addition: Load 5-Methylhexanoyl chloride (11 mmol) into a pressure-equalizing addition funnel or a syringe. Add dropwise over 15 minutes.
-
Note: The reaction is exothermic. Fuming may occur if moisture is present; ensure strict anhydrous conditions.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the amine starting material disappears.
-
Workup (Self-Validating Step):
-
Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.
-
Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL). Purpose: Hydrolyzes and removes any excess acid chloride as the water-soluble carboxylate salt.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Figure 2: Validated workflow for amide coupling using 5-Methylhexanoyl chloride.
Handling, Stability & Safety (MSDS Summary)
This compound is a corrosive lachrymator . Strict adherence to safety protocols is mandatory.
-
Hydrolysis Risk: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 5-methylhexanoic acid. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a functioning fume hood.
-
First Aid:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 5-Methylhexanoyl chloride.[6][2] CAS 5699-78-5.[2]
- Silverman, R. B. (2004).The Organic Chemistry of Drug Design and Drug Action. Elsevier.
-
FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: 5-Methylhexanoic acid (FEMA 3572).[6] (Precursor properties).[7][2][8][3]
Sources
- 1. CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents [patents.google.com]
- 2. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.es [fishersci.es]
- 6. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. darshanpharmachem.com [darshanpharmachem.com]
- 8. (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Technical Whitepaper: 5-Methylhexanoyl Chloride in Pharmaceutical Synthesis
Executive Summary
5-Methylhexanoyl chloride (CAS: 5699-78-5), also known as isoheptanoyl chloride, is a specialized aliphatic acylating agent critical to the development of lipophilic pharmaceutical intermediates. Unlike linear acyl chlorides, the terminal isopropyl branching of the 5-methylhexanoyl moiety confers unique steric and metabolic properties to drug candidates. This guide analyzes its role in the synthesis of lipopeptide antibiotics (e.g., Polymyxin/Colistin derivatives) , GABA analogs (Pregabalin precursors) , and enzyme inhibitors , providing validated protocols for its handling and reaction.
Chemical Profile & Reactivity[1]
5-Methylhexanoyl chloride acts as an electrophilic source of the isoheptyl group. Its reactivity is governed by the polarization of the carbonyl carbon, enhanced by the good leaving group ability of the chloride ion.
Physicochemical Properties[1][2]
| Property | Value | Relevance to Synthesis |
| Molecular Structure | Terminal branching increases lipophilicity without excessive steric bulk at the reaction site. | |
| Molecular Weight | 148.63 g/mol | Low MW allows for high atom economy in acylation reactions. |
| Boiling Point | ~154°C (at 760 mmHg) | High boiling point allows for elevated reaction temperatures if needed, but requires vacuum distillation for purification. |
| Density | ~0.97 g/mL | Immiscible with water; typically used in DCM, THF, or Toluene. |
| Stability | Moisture Sensitive | Hydrolyzes rapidly to 5-methylhexanoic acid and HCl; requires anhydrous handling. |
Mechanistic Reactivity
The core utility lies in Nucleophilic Acyl Substitution . The mechanism proceeds via a tetrahedral intermediate, where the chloride is displaced by nucleophiles (amines, alcohols, carbanions).
Key Reaction Classes:
-
N-Acylation: Reaction with amines to form isoheptanamides (critical for peptide modification).
-
Friedel-Crafts Acylation: Reaction with arenes to attach the isoheptyl ketone moiety.
-
Esterification: Reaction with alcohols to form lipophilic esters (prodrug strategies).
Pharmaceutical Applications
Lipopeptide Antibiotics (Colistin/Polymyxin Analogs)
The most direct and high-value application of 5-methylhexanoyl chloride is in the semi-synthesis of Polymyxin and Colistin (Polymyxin E) derivatives.
-
Mechanism of Action: The fatty acyl tail of polymyxins penetrates the outer membrane of Gram-negative bacteria (LPS layer).
-
Role of 5-Methylhexanoyl Chloride: It is used to re-acylate the N-terminus of the cyclic peptide core (e.g., Colistin Nonapeptide) to modulate toxicity and potency. The branched isoheptyl chain mimics the natural fatty acid distribution found in Paenibacillus polymyxa, optimizing the balance between membrane penetration and nephrotoxicity.
Pregabalin (Lyrica) & Gabapentinoid Precursors
While industrial synthesis of Pregabalin often utilizes isovaleraldehyde, 5-methylhexanoyl chloride serves as a critical reagent in the research and development of GABA analogs .
-
Structural Homology: The carbon skeleton of 5-methylhexanoyl chloride is identical to the hydrophobic backbone of Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid).
-
Application: It is used to synthesize racemic precursors or prodrug derivatives where the carboxylic acid of Pregabalin is masked or modified.
Enzyme Inhibitors (Aminopeptidase)
The 5-methylhexanoyl skeleton is a key structural motif in Amastatin , a potent aminopeptidase inhibitor.
-
Function: The hydrophobic side chain occupies the S1 hydrophobic pocket of the enzyme.
-
Synthesis: 5-Methylhexanoyl chloride is used to introduce this hydrophobic anchor during the assembly of non-natural amino acid libraries for protease inhibition studies.
Experimental Protocol: N-Acylation of a Pharmacophore
Objective: To covalently attach the 5-methylhexanoyl moiety to a primary amine (R-NH2) under anhydrous conditions, preventing hydrolysis.
Reagents & Equipment
-
Substrate: Primary Amine (1.0 eq)
-
Reagent: 5-Methylhexanoyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve the amine substrate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Addition: Dilute 5-methylhexanoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes. Note: Rapid addition generates HCl gas and heat, potentially degrading sensitive substrates.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the amine.
-
Quench: Quench unreacted acid chloride by adding a saturated NaHCO3 solution.
-
Workup: Separate the organic layer. Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry over anhydrous Na2SO4.[1]
-
Purification: Concentrate in vacuo. Purify the resulting amide via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic pathway for the acylation of a generic amine using 5-methylhexanoyl chloride, highlighting the critical tetrahedral intermediate.
Figure 1: Mechanistic flow of N-acylation using 5-methylhexanoyl chloride.
Process Safety & Handling
Warning: 5-Methylhexanoyl chloride is a corrosive lachrymator .
-
Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas. All glassware must be oven-dried.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Degradation is indicated by the formation of white crystalline solids (acid dimers) or increased viscosity.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.
References
-
PubChem. (2023). 5-Methylhexanoyl chloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Taylor & Francis Online. (1974). Chemical Synthesis and Characterization of α-N-Octanoyl and Other α-N-Acyl Colistin Nonapeptide Derivatives. Agricultural and Biological Chemistry.[2] Available at: [Link]
- ScienceDirect. (2017). Pregabalin: Chemistry and Pharmacology. Progress in Medicinal Chemistry. (Contextual reference for 5-methylhexanoic acid backbone).
- Google Patents. (2015). Method for synthesizing tapentadol hydrochloride. (Cites isoheptanoyl intermediates).
-
RSC Publishing. (2025). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. (Discusses Amastatin and 5-methylhexanoyl residues).[3][4][5][6] Available at: [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methylhexanoyl chloride from 5-methylhexanoic acid
Abstract
This application note details a robust, self-validating protocol for the synthesis of 5-methylhexanoyl chloride from 5-methylhexanoic acid . This acyl chloride is a critical intermediate in the synthesis of
Introduction & Strategic Reagent Selection
The Substrate
5-Methylhexanoic acid is a branched C7 fatty acid. The conversion to its acid chloride activates the carbonyl carbon for subsequent nucleophilic acyl substitutions (e.g., Friedel-Crafts acylation, esterification, or amidation).
Reagent Comparison
While oxalyl chloride and phosphorus pentachloride (
| Reagent | Pros | Cons | Verdict |
| Thionyl Chloride ( | Byproducts ( | Requires gas scrubbing trap. | Preferred |
| Oxalyl Chloride | Milder conditions (room temp). | Produces | Use only for highly sensitive substrates. |
| Phosphorus Pentachloride ( | Rapid reaction. | Produces | Avoid |
Reaction Mechanism
The transformation proceeds via a nucleophilic acyl substitution mechanism.[2][3][4] The carboxylic acid attacks the electrophilic sulfur of thionyl chloride, forming a chlorosulfite intermediate. This intermediate collapses, releasing
Figure 1: Mechanistic pathway for the chlorination of 5-methylhexanoic acid using thionyl chloride.[5]
Experimental Protocol
Materials & Safety Data
-
Precursor: 5-Methylhexanoic acid (CAS: 628-46-6).
-
Reagent: Thionyl Chloride (ReagentPlus®,
99%). -
Catalyst (Optional): DMF (Dimethylformamide) - 1-2 drops to accelerate reaction via Vilsmeier-Haack intermediate formation.
-
Solvent: Neat (solvent-free) is preferred for scale; Dichloromethane (DCM) can be used for small-scale control.
Critical Hazards:
-
5-Methylhexanoyl Chloride: Corrosive (Skin Corr.[6] 1B), Lachrymator. Reacts violently with water.
-
Thionyl Chloride: Reacts with moisture to form
and . Fatal if inhaled.
Equipment Setup
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF).
-
Condenser: Reflux condenser with a drying tube (
) or inlet. -
Addition: Pressure-equalizing addition funnel.
-
Scrubbing System: Tubing from the top of the condenser leading to a trap containing 10% NaOH solution (to neutralize
). Do not allow back-suction.
Step-by-Step Procedure
Step 1: Assembly and Inerting
-
Oven-dry all glassware overnight at 120°C. Assemble hot under nitrogen flow.
-
Charge the RBF with 5-methylhexanoic acid (1.0 equiv) .
-
Add a magnetic stir bar.
Step 2: Reagent Addition
-
Charge the addition funnel with Thionyl Chloride (1.2 - 1.5 equiv) .
-
Optional: Add 1 drop of dry DMF to the RBF.
-
Cool the RBF to 0°C (ice bath) if working on >50g scale to control exotherm. For smaller scales, room temperature is acceptable.
-
Add
dropwise over 30-60 minutes. Monitor gas evolution (bubbling in the NaOH trap).
Step 3: Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Heat the mixture gradually to reflux (approx. 75-80°C) .
-
Maintain reflux for 2 to 4 hours .
-
Endpoint Determination: The reaction is complete when gas evolution ceases.
-
PAT Check: Take a crude aliquot. Run IR. Disappearance of the broad -OH stretch (2500-3300
) indicates consumption of the acid.
-
Step 4: Workup and Purification
-
Allow the mixture to cool to room temperature.
-
Degassing: Connect the flask to a vacuum manifold (with a liquid nitrogen trap) to remove residual
and gases. -
Distillation: Perform vacuum distillation to isolate the product.
-
Boiling Point Target: Collect fractions distilling at 70-71°C @ 1 Torr (1.3 mbar) [1].
-
Note: The atmospheric boiling point is estimated at ~175°C; vacuum distillation is strongly recommended to prevent thermal decomposition.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 5-methylhexanoyl chloride.
Process Analytical Technology (PAT) & Characterization
To validate the synthesis, compare the spectral data of the starting material against the product.
| Property | 5-Methylhexanoic Acid (Precursor) | 5-Methylhexanoyl Chloride (Product) | Validation Note |
| IR Spectroscopy | Broad O-H stretch (2500-3300 | No O-H stretch C=O stretch shifts to ~1800 | Loss of H-bonding shifts carbonyl frequency up. |
| 1H-NMR | Acidic proton (-COOH) >11 ppm | Absent | Disappearance of the downfield singlet confirms conversion. |
| Physical State | Colorless/pale liquid | Clear, fuming liquid | Product fumes in moist air ( |
| Boiling Point | ~216°C (atm) | 70-71°C (1 Torr) | Significant BP reduction facilitates separation. |
Troubleshooting & Storage
-
Issue: Product is colored (yellow/brown).
-
Cause: Presence of elemental sulfur or polymerization impurities.
-
Solution: Redistill under reduced pressure. Ensure
used was clear, not yellow.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis due to moisture ingress.
-
Solution: Re-dry all glassware. Ensure
line is active. Check NaOH trap for back-flow.
-
-
Storage:
-
Store in a tightly sealed container under Argon or Nitrogen.
-
Temperature: 2-8°C.
-
Secondary containment is required due to corrosive nature.
-
References
-
ChemicalBook. (2023). 5-Methylhexanoyl Chloride Properties and Boiling Point Data. Retrieved from
-
Sigma-Aldrich. (2024).[7] Thionyl Chloride Reagent Guidelines and Safety Data Sheet. Retrieved from
-
PubChem. (2023). 5-Methylhexanoyl chloride Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Master Organic Chemistry. (2011). Mechanism of Carboxylic Acid to Acid Chloride Conversion. Retrieved from
Sources
Application Note: 5-Methylhexanoyl Chloride Amidation Protocols
Abstract & Scope
This technical guide details the protocol for coupling 5-methylhexanoyl chloride (CAS: 5699-78-5) with primary and secondary amines to synthesize 5-methylhexanamides . This specific acyl chloride introduces an isoheptyl tail, a critical moiety in medicinal chemistry for modulating lipophilicity (LogP) and metabolic stability without introducing excessive steric bulk.
The guide provides two distinct workflows:
-
Protocol A (Anhydrous): For lipophilic amines and moisture-sensitive substrates.
-
Protocol B (Schotten-Baumann): For water-soluble amines, amino acids, or salts.
Chemical Profile & Stoichiometry[1]
Reagent: 5-Methylhexanoyl chloride Role: Electrophilic Acylating Agent
| Property | Data | Significance |
| Molecular Weight | 148.63 g/mol | Required for molarity calculations. |
| Physical State | Colorless to pale yellow liquid | Liquid handling required; density correction needed if dispensing by volume. |
| Boiling Point | ~170–180 °C (est. at 760 mmHg) | High boiling point makes removal by evaporation difficult; chemical quenching is preferred over evaporation. |
| Reactivity | High (Moisture Sensitive) | Rapidly hydrolyzes to 5-methylhexanoic acid and HCl upon contact with water/humid air. |
| Hazards | Corrosive, Lachrymator | Causes severe skin burns.[1][2] All operations must occur in a fume hood. |
Stoichiometric Strategy
For high-value amine substrates (e.g., late-stage drug intermediates), the acid chloride is used in excess to drive conversion.
| Component | Equivalents (Eq.) | Notes |
| Amine (Substrate) | 1.0 | The limiting reagent. |
| 5-Methylhexanoyl Cl | 1.1 – 1.2 | Slight excess ensures complete consumption of the amine. |
| Base (TEA/DIPEA) | 1.5 – 2.0 | Neutralizes the HCl byproduct. Must exceed total acid chloride equivalents. |
| Solvent | [0.1 M] - [0.5 M] | Concentration relative to the amine. |
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution. The base (Triethylamine) acts as a proton scavenger, driving the equilibrium forward by neutralizing the generated Hydrogen Chloride (HCl).
Figure 1: Nucleophilic acyl substitution pathway. The base prevents acid-mediated hydrolysis of the product or protonation of the unreacted amine.
Protocol A: Anhydrous Conditions (Standard)
Best for: Lipophilic amines, drug cores, and standard organic synthesis.
Reagents & Equipment[3][4][5][6][7][8][9]
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA/Hünig's Base).
-
Glassware: Oven-dried round-bottom flask, septum, nitrogen balloon/manifold.
Step-by-Step Procedure
-
Preparation: Purge a clean, dry reaction flask with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add TEA (1.5 eq) via syringe.
-
Note: If the amine is a hydrochloride salt, increase TEA to 2.5 eq to free the amine base.
-
-
Cooling: Cool the mixture to 0 °C using an ice/water bath.
-
Expert Insight: Although 5-methylhexanoyl chloride is not hyper-reactive, cooling prevents exotherm-related side reactions (e.g., bis-acylation).
-
-
Addition: Add 5-Methylhexanoyl chloride (1.1 eq) dropwise over 5–10 minutes.
-
Visual Check: Mild fuming may occur; the solution often turns slightly yellow or cloudy (formation of TEA·HCl salts).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 1–3 hours .
-
Validation (TLC/LCMS):
-
Check for the disappearance of the Amine peak.
-
Target Mass: MW(Amine) + 112.1 (5-methylhexanoyl fragment) - 1.0 (H).
-
Protocol B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.
Reagents
-
Organic Phase: DCM, Ethyl Acetate, or Diethyl Ether.
-
Aqueous Phase: 1M NaOH or 10%
.
Step-by-Step Procedure
-
Aqueous Setup: Dissolve the Amine (1.0 eq) in 1M NaOH (2.5 eq) .
-
Note: The extra base ensures the pH stays >10 as HCl is generated.
-
-
Organic Setup: Dissolve 5-Methylhexanoyl chloride (1.2 eq) in the organic solvent (equal volume to the aqueous phase).
-
Addition: Add the organic acid chloride solution to the rapidly stirring aqueous amine solution.
-
Reaction: Stir vigorously at RT for 2–4 hours .
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area between the two phases.
-
-
Workup: Separate layers. Extract the aqueous layer twice with DCM. Combine organic layers.
Workup & Purification Workflow
The "iso" tail of the 5-methylhexanoyl group is lipophilic. The product will almost always reside in the organic layer.
Figure 2: Purification logic. The base wash is critical to remove the hydrolyzed byproduct (5-methylhexanoic acid) derived from the excess acid chloride.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are dry (Protocol A). Check reagent quality; acid chlorides degrade over time if seal is broken. |
| Incomplete Conversion | Amine Steric Hindrance | If amine is bulky, add DMAP (0.1 eq) as a nucleophilic catalyst. Heat to 40 °C. |
| Impurity: Acid Byproduct | Inefficient Wash | The excess acid chloride hydrolyzes to 5-methylhexanoic acid. Ensure the NaHCO3 wash is thorough (pH ~9). |
| Violent Exotherm | Fast Addition | Add acid chloride as a dilute solution (in DCM) rather than neat. Cool to -10 °C. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link][1]
-
Organic Chemistry Portal. Amide Synthesis (Acylation). Retrieved from [Link]
- L. G. Wade.Organic Chemistry, 8th Edition. Chapter 21: Carboxylic Acid Derivatives. (Standard Textbook Reference for Schotten-Baumann and Anhydrous mechanisms).
Sources
Application Notes and Protocols: Friedel-Crafts Acylation using 5-Methylhexanoyl Chloride
Introduction: Strategic Importance of Friedel-Crafts Acylation in Modern Synthesis
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These products are not merely synthetic endpoints but serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The introduction of an acyl group, such as the 5-methylhexanoyl moiety, to an aromatic nucleus imparts significant structural modifications that can profoundly influence the biological activity and physical properties of the parent molecule.
This guide provides a comprehensive overview and detailed protocols for the successful execution of Friedel-Crafts acylation using 5-methylhexanoyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental setup and execution, and address critical safety considerations. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Understanding the Core Reaction: Mechanism and Key Parameters
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[5][6] The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice.[7]
The key steps of the mechanism are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 5-methylhexanoyl chloride, polarizing the carbon-chlorine bond.[8] This is followed by the departure of the chloride, which is complexed with the Lewis acid, to form a resonance-stabilized acylium ion.[5]
-
Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, is attacked by the nucleophilic π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A weak base, typically the chloroaluminate complex (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the newly introduced acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6]
Caption: Generalized workflow of Friedel-Crafts Acylation.
Reagent and Solvent Selection: A Chemist's Guide
The success of a Friedel-Crafts acylation hinges on the judicious selection of reagents and solvents.
| Component | Selection and Rationale |
| Aromatic Substrate | Activated aromatic rings (e.g., toluene, anisole) are highly reactive. Deactivated rings (e.g., nitrobenzene) are generally poor substrates. Benzene itself is a suitable substrate. |
| Acylating Agent | 5-Methylhexanoyl chloride is a branched acyl chloride. Its structure can introduce steric hindrance, potentially influencing the regioselectivity of the acylation on substituted arenes. |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. A stoichiometric amount of the catalyst is often required as it complexes with the product ketone. |
| Solvent | The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reagents. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. For substrates that are liquid at the reaction temperature, they can sometimes be used in excess, acting as both reactant and solvent. |
Experimental Protocol: Acylation of Benzene with 5-Methylhexanoyl Chloride
This protocol provides a detailed procedure for the Friedel-Crafts acylation of benzene with 5-methylhexanoyl chloride.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnetic stirrer and heating mantle.
-
Ice-water bath.
-
Standard laboratory glassware for workup and purification.
-
5-Methylhexanoyl chloride (C₇H₁₃ClO, MW: 148.63 g/mol )[9]
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
5-Methylhexanoyl chloride is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[9]
-
Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic and generates HCl gas. Ensure proper ventilation and have a means of controlling the reaction temperature.
Step-by-Step Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of 5-Methylhexanoyl Chloride:
-
In a separate, dry dropping funnel, prepare a solution of 5-methylhexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 5-methylhexanoyl chloride solution dropwise to the stirred aluminum chloride slurry over 30-60 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process.
-
-
Addition of Benzene:
-
After the addition of the acyl chloride is complete, add benzene (1.0 to 1.2 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture. Control the rate of addition to maintain the temperature below 10 °C.
-
-
Reaction Progression:
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
-
Workup:
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and separate the organic and aqueous layers.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired aryl ketone.
-
Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃) | Use fresh, anhydrous aluminum chloride. Handle in a glovebox or under a nitrogen atmosphere. |
| Deactivated aromatic substrate | Consider using a more activated substrate or harsher reaction conditions (higher temperature, longer reaction time). | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust conditions as necessary. | |
| Formation of side products | Polysubstitution | Use a larger excess of the aromatic substrate. |
| Rearrangement of the acyl group | Acylium ions are generally stable and do not rearrange, a key advantage over Friedel-Crafts alkylation.[2] | |
| Difficult workup | Emulsion formation | Add more brine during the washing steps. |
Conclusion
The Friedel-Crafts acylation using 5-methylhexanoyl chloride is a robust and versatile method for the synthesis of valuable aryl ketone building blocks. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can effectively employ this reaction to advance their synthetic programs. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important transformation in the laboratory.
References
-
Glasp. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
- Google Patents. (1975, December 30). Process for preparing cyclohexadecenone-5.
-
PubChem. (n.d.). 5-methylhexanoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylhexanoyl chloride. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-methylhexanoyl Chloride. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Friedel Crafts acylation and alkylation with acid chlorides. Retrieved from [Link]
-
PubMed Central. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]
-
ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,5-Trimethylhexanoyl chloride. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glasp.co [glasp.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 5-Methylhexanoyl Chloride Esterification Protocols
Introduction & Strategic Utility
This guide details the reaction conditions for esterifying 5-methylhexanoyl chloride (CAS: 14602-54-1).[1] This specific acyl chloride introduces a 5-methylhexanoyl moiety (an iso-heptyl group), which is a critical structural motif in medicinal chemistry.[1]
Why this specific chain?
In drug development, the 5-methylhexanoyl tail is often employed to modulate lipophilicity (LogP) without significantly increasing metabolic liability compared to linear chains.[1] The terminal branching (iso-structure) provides a slight steric shield, improving resistance to non-specific enzymatic hydrolysis in plasma while maintaining sufficient flexibility for binding affinity.[1]
Chemical Profile
| Parameter | Data | Notes |
| Molecular Weight | 148.63 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | ~170–175 °C (Predicted) | High boiling point makes distillation difficult on small scale; extractive workup preferred.[1] |
| Reactivity | High (Electrophilic) | Reacts violently with water/protic solvents to release HCl gas.[1] |
| Storage | < +25°C, Inert Gas | Hydrolysis generates 5-methylhexanoic acid (solid/viscous oil).[1] |
Mechanistic Principles
The esterification of 5-methylhexanoyl chloride proceeds via Nucleophilic Acyl Substitution . Unlike Fischer esterification (which is reversible and slow), acid chloride reactions are generally irreversible due to the formation of a stable leaving group (chloride) and the subsequent neutralization of HCl by a base.
The Role of Catalysis (DMAP)
For sterically hindered alcohols (secondary/tertiary) or valuable API substrates, standard bases (Triethylamine/Pyridine) may be insufficient.[1] The addition of 4-Dimethylaminopyridine (DMAP) creates a hyper-nucleophilic N-acylpyridinium intermediate, accelerating the reaction by a factor of
Mechanism Diagram
Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism. The formation of the N-acylpyridinium salt lowers the activation energy for the alcohol attack.
Experimental Protocols
Choose the protocol based on your substrate's complexity and scale.[1]
Decision Matrix
| Substrate Type | Recommended Protocol | Key Advantage |
| Primary Alcohols / Scale-up | Protocol A (Schotten-Baumann) | Cost-effective, simple aqueous workup.[1] |
| Secondary/Tertiary Alcohols / APIs | Protocol B (Anhydrous/DMAP) | High conversion, mild conditions.[1] |
| Acid-Sensitive Substrates | Protocol B (with DIPEA) | Avoids strong pyridine exposure.[1] |
Protocol A: Schotten-Baumann Conditions (Biphasic)
Best for robust primary alcohols and gram-scale synthesis where anhydrous conditions are difficult to maintain.[1]
Reagents:
-
Substrate Alcohol (1.0 equiv)[1]
-
5-Methylhexanoyl chloride (1.2 – 1.5 equiv)[1]
-
Base: Aqueous NaOH (10%) or Saturated
[1] -
Solvent: Dichloromethane (DCM) or Diethyl Ether[1]
Procedure:
-
Setup: Dissolve the alcohol in DCM (
concentration) in a round-bottom flask. -
Biphasic Mix: Add an equal volume of the aqueous base (e.g., 10% NaOH).[1] Vigorously stir the biphasic mixture at
. -
Addition: Add 5-methylhexanoyl chloride dropwise over 15 minutes.
-
Note: The reaction occurs at the interface. Vigorous stirring is critical.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Separate the organic layer.[1] Wash the aqueous layer once with DCM. Combine organics, dry over
, and concentrate.
Protocol B: Anhydrous Nucleophilic Catalysis (The "Gold Standard")
Best for high-value drug intermediates, secondary alcohols, or kinetic resolution.
Reagents:
-
Substrate Alcohol (1.0 equiv)[1]
-
5-Methylhexanoyl chloride (1.1 – 1.2 equiv)[1]
-
Primary Base: Triethylamine (
) or DIPEA (1.5 equiv)[1] -
Catalyst: DMAP (0.05 – 0.1 equiv)[1]
-
Solvent: Anhydrous DCM or THF (0.1 – 0.2 M)[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a reaction flask and cool under a stream of Nitrogen (
) or Argon.-
Why: Moisture competes with the alcohol, hydrolyzing the acid chloride to the acid.
-
-
Solvation: Dissolve the Alcohol,
, and DMAP in anhydrous DCM. Cool the solution to (ice bath).-
Tip: If the alcohol is insoluble in DCM, use anhydrous THF or DMF.
-
-
Controlled Addition: Add 5-methylhexanoyl chloride dropwise via syringe.
-
Digestion: Remove the ice bath and stir at RT.
-
Quench & Workup:
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Low Yield / Recovered Alcohol | Moisture contamination or old Acid Chloride.[1] | Distill 5-methylhexanoyl chloride before use.[1] Ensure glassware is flame-dried.[1] |
| New Spot on TLC (Acid) | Hydrolysis of reagent.[1] | Increase acid chloride equivalents (up to 2.0) and use fresh anhydrous solvent. |
| Product Degradation | Acid sensitivity.[1][2] | Use Protocol B with DIPEA.[1] During workup, avoid strong HCl wash; use phosphate buffer (pH 5.[1]5) instead. |
QC Workflow Diagram
Figure 2: Quality control decision tree for ester purification.
Safety & Handling
-
Corrosivity: 5-Methylhexanoyl chloride causes severe skin burns and eye damage.[1][3][4][5] All transfers must be done in a fume hood.
-
Inhalation Hazard: Hydrolysis releases Hydrogen Chloride (HCl) gas.[1] Avoid inhaling fumes.[1]
-
Neutralization: Spills should be treated with sodium bicarbonate or lime before disposal.[1]
References
-
Chemical Properties & Safety: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link]
-
Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
DMAP Catalysis Protocol: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1] [Link][1]
-
Schotten-Baumann Conditions: Schotten, C. (1884).[1][6] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.[1][6] [Link][1]
Sources
- 1. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. 5-Chlorohexanoyl chloride | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
One-Pot Synthetic Applications of 5-Methylhexanoyl Chloride: A Guide for Researchers
Introduction: The Versatility of 5-Methylhexanoyl Chloride in Streamlined Synthesis
In the realm of pharmaceutical and fine chemical synthesis, efficiency and atom economy are paramount. One-pot syntheses, where multiple reaction steps are carried out in a single vessel without the isolation of intermediates, represent a significant advancement towards these goals. 5-Methylhexanoyl chloride, an acyl chloride derived from 5-methylhexanoic acid, is a versatile building block for introducing the 5-methylhexanoyl moiety into a variety of molecular scaffolds.[1] Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.[1]
This application note provides detailed protocols for three key one-pot synthetic transformations utilizing the in situ generation of 5-methylhexanoyl chloride from 5-methylhexanoic acid. By generating the reactive acyl chloride within the reaction mixture, these protocols obviate the need for isolation and purification of this moisture-sensitive intermediate, thereby streamlining the synthetic workflow, minimizing waste, and often improving overall yields. The applications covered herein are central to the synthesis of amides, esters, and aryl ketones, which are prevalent structural motifs in drug discovery and development.
Core Principle: In Situ Generation of the Acyl Chloride
The foundation of the following one-pot protocols is the conversion of 5-methylhexanoic acid into the more reactive 5-methylhexanoyl chloride within the reaction vessel. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction of a carboxylic acid with thionyl chloride is a well-established method for the preparation of acyl chlorides, proceeding with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be easily removed from the reaction mixture.[2] Once formed, the 5-methylhexanoyl chloride is immediately available to react with the nucleophile present in the pot, driving the synthesis towards the desired product.
Application 1: One-Pot Synthesis of N-Benzyl-5-methylhexanamide
The formation of the amide bond is one of the most fundamental transformations in organic and medicinal chemistry. This protocol details a one-pot procedure for the synthesis of N-benzyl-5-methylhexanamide from 5-methylhexanoic acid and benzylamine. The in situ generation of 5-methylhexanoyl chloride followed by amidation provides a direct route to this secondary amide.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Chosen for its efficiency in converting carboxylic acids to acyl chlorides and for the convenient removal of its gaseous byproducts.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing the formation of the non-nucleophilic benzylammonium salt and driving the amidation to completion.
-
Dichloromethane (DCM): A relatively inert solvent that is suitable for both the acyl chloride formation and the subsequent amidation.
-
Temperature Control: The initial reaction is performed at room temperature to control the exothermic reaction of thionyl chloride with the carboxylic acid. Gentle reflux is then applied to ensure the complete formation of the acyl chloride before the addition of the amine. Cooling before the amine addition is crucial to manage the exothermicity of the amidation reaction.
Experimental Protocol:
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |
| Thionyl Chloride | 1.2 | 118.97 | 1.43 g | 1.63 | 0.88 mL |
| Dichloromethane (DCM) | - | 84.93 | - | 1.33 | 20 mL |
| Pyridine | 2.2 | 79.10 | 1.74 g | 0.982 | 1.77 mL |
| Benzylamine | 1.0 | 107.15 | 1.07 g | 0.981 | 1.09 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-methylhexanoic acid (1.30 g, 10 mmol) and dichloromethane (20 mL).
-
Slowly add thionyl chloride (0.88 mL, 12 mmol) to the stirred solution at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.09 mL, 10 mmol) and pyridine (1.77 mL, 22 mmol) in dichloromethane (10 mL).
-
Add the benzylamine-pyridine solution dropwise to the cooled acyl chloride solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 20 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-5-methylhexanamide.
Workflow Diagram:
Caption: One-pot synthesis of N-benzyl-5-methylhexanamide.
Application 2: One-Pot Synthesis of Ethyl 5-Methylhexanoate
Esterification is another cornerstone reaction in organic synthesis, with applications ranging from fragrance production to the synthesis of pharmaceutical esters. This protocol describes a one-pot synthesis of ethyl 5-methylhexanoate from 5-methylhexanoic acid and ethanol.
Causality of Experimental Choices:
-
Oxalyl Chloride: While thionyl chloride is effective, oxalyl chloride is a milder reagent that can be used at lower temperatures and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[3]
-
Catalytic DMF: Dimethylformamide catalyzes the formation of the acyl chloride from oxalyl chloride via the formation of a Vilsmeier reagent.
-
Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing side reactions and driving the esterification forward.
-
Ethanol: The alcohol nucleophile for the esterification. Using it as a solvent as well ensures a high concentration for the reaction.
Experimental Protocol:
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |
| Oxalyl Chloride | 1.5 | 126.93 | 1.90 g | 1.455 | 1.31 mL |
| Dichloromethane (DCM) | - | 84.93 | - | 1.33 | 20 mL |
| DMF (catalytic) | 0.05 | 73.09 | 36.5 mg | 0.944 | 0.04 mL |
| Ethanol | Excess | 46.07 | - | 0.789 | 15 mL |
| Triethylamine (TEA) | 2.0 | 101.19 | 2.02 g | 0.726 | 2.78 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 5-methylhexanoic acid (1.30 g, 10 mmol), dichloromethane (20 mL), and a catalytic amount of DMF (1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.31 mL, 15 mmol) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until gas evolution ceases.
-
In a separate flask, prepare a solution of ethanol (15 mL) and triethylamine (2.78 mL, 20 mmol).
-
Cool the acyl chloride solution back to 0 °C and slowly add the ethanol-triethylamine solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with 20 mL of water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation to obtain ethyl 5-methylhexanoate.
Workflow Diagram:
Caption: One-pot synthesis of ethyl 5-methylhexanoate.
Application 3: One-Pot Friedel-Crafts Acylation of Anisole
Friedel-Crafts acylation is a classic method for the formation of aryl ketones, which are valuable intermediates in the synthesis of numerous pharmaceuticals.[4] This protocol outlines a one-pot procedure for the acylation of anisole with 5-methylhexanoic acid.
Causality of Experimental Choices:
-
Anisole: A common, activated aromatic substrate for Friedel-Crafts reactions. The methoxy group is an ortho-, para-director.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid catalyst required to activate the acyl chloride for the electrophilic aromatic substitution.[5] A stoichiometric amount is often necessary as it complexes with the product ketone.
-
Nitrobenzene: A suitable solvent for Friedel-Crafts reactions that is relatively inert under the reaction conditions.
-
Sequential Addition: The 5-methylhexanoic acid is first converted to the acyl chloride before the addition of the aromatic substrate and the Lewis acid catalyst to prevent side reactions.
Experimental Protocol:
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |
| Thionyl Chloride | 1.2 | 118.97 | 1.43 g | 1.63 | 0.88 mL |
| Nitrobenzene | - | 123.11 | - | 1.20 | 20 mL |
| Anisole | 1.0 | 108.14 | 1.08 g | 0.995 | 1.09 mL |
| Aluminum Chloride (anhydrous) | 1.2 | 133.34 | 1.60 g | - | - |
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap, add 5-methylhexanoic acid (1.30 g, 10 mmol).
-
Slowly add thionyl chloride (0.88 mL, 12 mmol) and heat the mixture at 70 °C for 1 hour.
-
Allow the mixture to cool to room temperature and then add nitrobenzene (20 mL).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Add anhydrous aluminum chloride (1.60 g, 12 mmol) in portions, with stirring.
-
Add a solution of anisole (1.09 mL, 10 mmol) in nitrobenzene (5 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice (100 g) with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with 1 M NaOH (aq) (2 x 20 mL) to remove unreacted acid, then with water (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting aryl ketone by column chromatography or recrystallization.
Workflow Diagram:
Caption: One-pot Friedel-Crafts acylation of anisole.
Conclusion
The one-pot protocols presented in this application note demonstrate the utility of 5-methylhexanoyl chloride, generated in situ from 5-methylhexanoic acid, as a versatile reagent for the efficient synthesis of amides, esters, and aryl ketones. These streamlined procedures offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively employ these methods in the development of novel chemical entities for pharmaceutical and other applications.
References
- Lehman, J. W. (2006). Friedel-Crafts Acylation of Anisole.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation.
-
Sreekumar, K., & Sugunan, S. (2007). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
-
Gagnon, D., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link]
-
Sankar, M., et al. (2011). Acylation of anisole with carboxylic acids catalyzed by tungsten oxide supported on titanium dioxide. ResearchGate. Retrieved from [Link]
-
Mokhtari, J., et al. (2017). One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). WO 2012/059798 A2.
-
Organic Chemistry @ CU Boulder. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Retrieved from [Link]
-
Nakamura, K., et al. (2016). One-Pot Esterification and Amidation of Phenolic Acids. Journal of the Japan Society for Food Science and Technology. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2010). A Simple, Rapid and Mild One Pot Synthesis of Benzene Ring Acylated and Demethylated Analogues of Harmine under Solvent-free Conditions. Molecules. Retrieved from [Link]
-
Patil, N. D., et al. (2020). FC Acylation reaction of anisole (1 a) with propionic anhydride (2 a)... ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]
-
An Advantageous Process For Preparing (S) Ethyl 3 Cyano 5 Methylhexanoate. (n.d.). Scribd. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylhexanoyl chloride. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters. Retrieved from [Link]
-
Ebrahimi, F., et al. (2012). In Situ Esterification and Production of 5-(hydroxymethyl)Furfural From Biomass Sugars in Ionic Liquid Media. ResearchGate. Retrieved from [Link]
-
Sardarian, A. R., & Karimi, F. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. ResearchGate. Retrieved from [Link]
-
Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Scientific Reports. Retrieved from [Link]
- Google Patents. (n.d.). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
-
Zhang, L., et al. (2014). Cellulose esterification with octanoyl chloride and its application to films and aerogels. BioResources. Retrieved from [Link]
-
Dake, G. G., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Retrieved from [Link]
-
Kikelj, D., et al. (2007). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Retrieved from [Link]
-
Dake, G. G., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed Central. Retrieved from [Link]
-
Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies. Retrieved from [Link]111511,0,2.html)
Sources
- 1. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methylhexanoyl Chloride Stability Guide
Introduction
You are likely accessing this guide because you have observed a white precipitate in your 5-Methylhexanoyl chloride, noticed an acrid smell, or are experiencing inconsistent yields in your acylation reactions.
5-Methylhexanoyl chloride (CAS: 5699-78-5) is a valuable but volatile intermediate. Like all acyl chlorides, it suffers from a critical vulnerability: moisture-induced hydrolysis . This guide moves beyond basic "store in a cool place" advice. It provides a mechanistic understanding of degradation and a self-validating protocol to ensure your reagent remains ≥98% pure for critical drug development workflows.
Module 1: The Science of Degradation
Q: Why is my bottle fuming when opened?
A: The "fume" is hydrochloric acid (HCl) gas, a byproduct of the reagent destroying itself upon contact with atmospheric moisture.
The carbonyl carbon in 5-Methylhexanoyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon.[1] This is not a slow oxidation; it is a rapid, autocatalytic decomposition.
The Hydrolysis Pathway
Understanding this mechanism is key to prevention. Once water enters the system, it converts your active reagent into an inert carboxylic acid and corrosive HCl gas.[2]
Figure 1: The irreversible hydrolysis mechanism. Note that the formation of HCl can pressurize sealed vessels, creating a safety hazard.
Module 2: Storage & Handling Protocols
The Golden Rule: Treat 5-Methylhexanoyl chloride as if it were a pyrophoric. Air is the enemy.
Protocol A: The "Double-Barrier" Storage System
Do not rely on the original shipping cap once the septum is punctured.
| Parameter | Specification | Reason |
| Primary Container | Glass with Teflon-lined septum cap | Prevents plasticizer leaching; Teflon resists HCl corrosion. |
| Secondary Barrier | Desiccator or sealed can with Drierite | Creates a micro-environment with <10 ppm humidity. |
| Atmosphere | Argon (Ar) | Heavier than air; forms a "blanket" over the liquid surface. Nitrogen is acceptable but Argon is superior for static storage. |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis if moisture ingress occurs. |
| Sealant | Parafilm® M | Apply counter-clockwise (with the threads) to prevent loosening during expansion/contraction cycles. |
Protocol B: Inert Dispensing (The Schlenk Technique)
Never pour this reagent. Pouring introduces turbulent air mixing.
-
Purge: Flush the receiving flask with Nitrogen/Argon for 5 minutes.
-
Pressure: Insert a nitrogen line needle into the 5-Methylhexanoyl chloride bottle to create positive pressure.
-
Transfer: Use a gas-tight glass syringe (oven-dried) to withdraw the liquid. The positive pressure helps fill the syringe without pulling in air.
-
Seal: Immediately withdraw the needle and apply a fresh layer of Parafilm.
Module 3: Quality Control & Troubleshooting
How do you know if your reagent is still good? Visual inspection is insufficient because 5-methylhexanoic acid (the impurity) is often soluble in the chloride, leaving the solution clear.
Method 1: The Morpholine Titration (Gold Standard)
This method differentiates between the active acyl chloride and the hydrolyzed free acid/HCl.
Principle:
-
React sample with excess Morpholine.
-
Morpholine reacts with Acyl Chloride
Amide + Morpholine-HCl salt. -
Morpholine also reacts with free HCl
Morpholine-HCl salt. -
Potentiometric titration with NaOH quantifies the free acid vs. the active chloride.
Quick Check (H-NMR):
If you have access to an NMR, check the
-
2.8 ppm (triplet): Active Acyl Chloride (
) -
2.3 ppm (triplet): Hydrolyzed Acid (
)
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| White Precipitate | Advanced Hydrolysis | Discard. The solid is likely the carboxylic acid dimer or salts. Filtration is risky; purity is compromised. |
| "Popping" Cap | HCl Pressure Buildup | Vent in Fume Hood. The septum is compromised. Transfer remaining liquid to a new, dry Schlenk tube immediately. |
| Darkening Color | Metal Contamination | Distillation. Likely leached metal from a needle or cap liner. Distill under reduced pressure to recover pure chloride. |
Module 4: Decision Framework
Use this logic flow to determine if your reagent is safe to use in a critical experiment.
Figure 2: Decision tree for evaluating reagent viability before synthesis.
Module 5: Emergency & Disposal
Safety Alert: Never quench 5-Methylhexanoyl chloride by pouring water into the bottle. This will cause a violent exotherm and an HCl geyser.[2]
Safe Quenching Protocol:
-
Prepare a beaker with 10% Sodium Carbonate (
) or Sodium Hydroxide solution and crushed ice. -
Add the acyl chloride dropwise to the ice/base mixture while stirring.
-
Check pH to ensure neutrality before disposal.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard reference for purification and handling of organic reagents).
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved October 26, 2023. (Industrial safety standards for acyl chlorides).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved October 26, 2023.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Definitive guide on apparatus for handling moisture-sensitive reagents).
Sources
Technical Support Center: Handling 5-Methylhexanoyl Chloride
Topic: Troubleshooting Precipitate Formation & Handling Protocols Content ID: TS-5MHC-2024-02 Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Executive Summary & Chemical Profile
The Core Issue: Users frequently report "precipitate formation" when handling 5-Methylhexanoyl chloride (CAS: 14618-61-2). This is often a misidentification. Pure 5-Methylhexanoyl chloride and its primary hydrolysis product (5-methylhexanoic acid) are both liquids at room temperature.
Therefore, the appearance of solids indicates one of two distinct scenarios:
-
In the Reaction Flask: Formation of amine hydrochloride salts (Normal process byproduct).
-
In the Stock Bottle: Critical contamination, polymerization, or advanced hydrolysis leading to emulsions often mistaken for solids.
Chemical Profile:
| Property | 5-Methylhexanoyl Chloride | 5-Methylhexanoic Acid (Hydrolysis Product) |
|---|---|---|
| Physical State (RT) | Clear to yellowish liquid | Colorless to light yellow liquid |
| Boiling Point | ~188–190 °C | ~216 °C |
| Melting Point | < -50 °C | < -25 °C |
| Reactivity | High (Reacts violent with
Diagnostic Triage: Identify Your Solid
Before attempting remediation, use this decision matrix to identify the nature of the precipitate.
Figure 1: Diagnostic decision tree for isolating the source of solids in acyl chloride handling.
Scenario A: Solids in the Reaction Flask (The "Amine Salt" Issue)
Context: In the synthesis of Pregabalin intermediates or general amide coupling, 5-Methylhexanoyl chloride is reacted with an amine. To scavenge the HCl produced, a tertiary amine base (Triethylamine or DIPEA) is added.
The Mechanism:
The "precipitate" is the hydrochloride salt of your base. This is a sign the reaction is proceeding correctly.
Troubleshooting & Protocol:
| Symptom | Thick white slurry preventing stirring. |
| Cause | High concentration of Triethylamine Hydrochloride (TEA·HCl) which is insoluble in non-polar solvents (DCM, Toluene). |
| Solution | Dilution & Filtration. Do not heat to dissolve (risk of side reactions). |
Corrective Workflow:
-
Dilution: Add anhydrous diethyl ether or TBME (tert-butyl methyl ether). The product (amide) usually remains soluble, while the salt precipitates further.
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel under an inert atmosphere (Ar/N2).
-
Washing: Wash the filter cake with cold solvent to recover trapped product.
-
Verification: The filtrate contains your product; the solid is waste salt.
Scenario B: Solids in the Stock Bottle (Contamination)
Context: If you see solids in a stored bottle of 5-Methylhexanoyl chloride, the reagent has likely been compromised by moisture.
The Mechanism (Hydrolysis):
Remediation Protocol: Vacuum Distillation Do not use the reagent "as is" if turbid. The presence of HCl and acid will destroy sensitive nucleophiles.
Apparatus Setup:
-
Short-path distillation head.
-
Vigreux column (optional, for higher purity).
-
Nitrogen bleed capillary.
Step-by-Step Purification:
-
Setup: Assemble glassware that has been oven-dried (120°C) for >4 hours. Flush with
. -
Charge: Transfer the "cloudy" reagent to the boiling flask. Add a magnetic stir bar (avoid boiling stones in vacuum).
-
Vacuum: Apply reduced pressure. (Target: ~15 mmHg / 20 mbar).
-
Note: 5-Methylhexanoyl chloride boils at ~188°C at atm. Under 15 mmHg, BP drops to ~75–85°C.
-
-
Fractions:
-
Storage: Store F2 immediately in a Schlenk flask or sealed bottle with a PTFE-lined cap under Argon.
Frequently Asked Questions (FAQs)
Q1: The SDS says the melting point is <-50°C. Why is my bottle frozen at -20°C? A: It is likely not frozen 5-Methylhexanoyl chloride. It is likely water ice or crystallized 5-methylhexanoic acid if the hydrolysis level is high. Pure acyl chlorides can supercool, but if you see distinct crystals, assume moisture contamination.
Q2: Can I just filter the cloudy liquid in the bottle and use it? A: No. Filtration removes solids but not the dissolved 5-methylhexanoic acid or HCl. Using this degraded reagent will skew your stoichiometry (the acid is unreactive to amines under mild conditions) and the HCl will consume your base, lowering yield. Distillation is mandatory.
Q3: My reaction turned purple/black. Is this the precipitate? A: No. Color changes usually indicate oxidation or metal contamination (e.g., from a corroded spatula or needle). Precipitates in this chemistry are almost exclusively white or off-white. If the solid is dark, it is likely a decomposition polymer.
Q4: How do I prevent this in the future? A:
-
Septum Hygiene: Never use a needle that has touched water/acetone.
-
Backfill: Always backfill the bottle with Nitrogen/Argon after use.
-
Parafilm is not enough: Use electrical tape or proper cap liners. Parafilm is permeable to organic vapors over time.
References
-
PubChem. (2025).[3][4] 5-Methylhexanoyl chloride | C7H13ClO.[4] National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Acyl Substitution: Reaction of Acid Chlorides. Retrieved from [Link]
Sources
- 1. 5-Methylhexanoic Acid | 628-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Methyl hexanoate - Wikipedia [en.wikipedia.org]
- 3. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methylhexanoyl Chloride Synthesis
Executive Summary & Core Chemistry
The Objective: Synthesize 5-methylhexanoyl chloride (CAS: 5699-78-5) from 5-methylhexanoic acid (Isoheptanoic acid) with high yield (>95%) and purity suitable for downstream pharmaceutical acylation.
The Challenge: While aliphatic acid chloride synthesis is a staple transformation, the specific branching at the
The Solution: The "Golden Path" protocol utilizes Thionyl Chloride (
Standard Operating Protocol (The "Golden Path")
Reagents:
-
Substrate: 5-Methylhexanoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (1.2 – 1.5 equiv) - Freshly distilled if yellow.
-
Catalyst: DMF (anhydrous), 1–3 mol%.
-
Solvent: Neat (preferred for scale) or Dichloromethane (DCM) if temperature control is required.
Workflow Diagram:
Figure 1: Optimized workflow for the synthesis of 5-methylhexanoyl chloride ensuring removal of volatile impurities.
Troubleshooting & FAQs
Category A: Reaction Efficiency & Kinetics
Q1: My reaction stalls at ~80% conversion. Adding more thionyl chloride doesn't help. Why? A: This is a classic kinetic barrier issue. Aliphatic carboxylic acids can be sluggish to react with pure thionyl chloride because the initial attack of the carboxylic acid on the sulfur is reversible and slow.
-
The Fix: You must use DMF (Dimethylformamide) as a catalyst.[1]
-
The Mechanism: DMF reacts with
to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium salt). This species is far more reactive toward the carboxylic acid than alone. -
Protocol Adjustment: Add 1-2 drops of anhydrous DMF per 100 mmol of acid at the start. You should see immediate vigorous gas evolution, indicating the catalytic cycle has engaged.
Q2: Can I use Oxalyl Chloride instead? A: Yes, and for small-scale (<5g) research samples, it is often preferred.
-
Pros: The byproducts are
, , and (all gases), leaving a cleaner crude product that may not require distillation. -
Cons: Oxalyl chloride is significantly more expensive and the massive gas evolution can be dangerous on larger scales.
-
Recommendation: Use Oxalyl Chloride (1.2 eq) + DMF (cat.) in DCM at room temperature for milligram-scale library synthesis. Use Thionyl Chloride for gram-to-kilogram scale up.
Category B: Purification & Isolation[2][3][4]
Q3: The crude product is dark yellow/orange. Is it ruined? A: Not necessarily, but it indicates impurities.
-
Cause: The color usually comes from sulfur monochloride (
) impurities in the thionyl chloride or thermal decomposition of the DMF-catalyst complex. -
The Fix: Vacuum Distillation. 5-Methylhexanoyl chloride is thermally stable enough to be distilled, but atmospheric distillation (~175°C) risks degradation.
-
Target Parameters: Aim for a vacuum distillation at 10–20 mmHg . Based on the boiling point of similar C7 acid chlorides, expect the product to boil between 65°C – 75°C at this pressure.
-
Note: Discard the first 5% (forerun) which contains residual
.
Q4: How do I remove excess Thionyl Chloride without distilling? A: If you cannot distill, use Azeotropic Removal .
-
Add dry Toluene or DCM to the crude reaction mixture.
-
Rotary evaporate.[2][3] The solvent will co-evaporate with the thionyl chloride.
-
Repeat this process 2–3 times.
-
Warning: This does not remove non-volatile impurities (like the DMF-acid complex).
Category C: Stability & Storage
Q5: My product turned into a white solid/slush after a week in the fridge. What happened? A: Hydrolysis. You likely have a seal breach.
-
Diagnosis: Check the IR spectrum. A broad peak at 2500–3300 cm⁻¹ indicates the carboxylic acid has reformed.
-
Prevention: Acid chlorides are notoriously moisture-sensitive.
-
Store under Argon/Nitrogen.
-
Wrap caps with Parafilm.
-
Best Practice: Store in a Schlenk flask or a septum-capped vial in a desiccator.
-
Mechanistic Insight (The "Why")
Understanding the DMF catalytic cycle is crucial for troubleshooting rate issues. The diagram below illustrates how DMF activates the reagent.
Figure 2: The catalytic cycle of DMF. Note that DMF is regenerated, explaining why only 1-3 mol% is required.
Physical Data & Specifications
Use this table to validate your starting material and product fractions.
| Property | 5-Methylhexanoic Acid (Precursor) | 5-Methylhexanoyl Chloride (Target) | Note |
| CAS | 628-46-6 | 5699-78-5 | |
| MW | 130.18 g/mol | 148.63 g/mol | |
| Boiling Point (atm) | ~220°C | ~175°C (Est.) | Significant |
| Boiling Point (15 mmHg) | ~115°C | ~70°C (Est.) | Recommended distillation range. |
| Appearance | Colorless Oily Liquid | Colorless to Pale Yellow Liquid | Dark color = impurities. |
| IR Signature | Broad -OH (3000 cm⁻¹) | No -OH; Sharp C=O (~1800 cm⁻¹) | C=O shifts to higher freq in chloride. |
References
-
Vogel, A. I., & Furniss, B. S. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[3] (Standard reference for acid chloride preparation using thionyl chloride).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Vilsmeier-Haack reagent and DMF catalysis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Detailed mechanistic breakdown).
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google ブックス [books.google.co.jp]
- 3. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Solvent selection for 5-Methylhexanoyl chloride stability
Executive Summary
5-Methylhexanoyl chloride (CAS: 14617-94-8) is a moisture-sensitive acyl chloride used as a lipophilic building block in drug development.[1] Its stability is compromised by nucleophilic attack (hydrolysis) and specific solvent-mediated decomposition pathways.[1]
This guide addresses critical solvent compatibility issues, specifically highlighting the dangers of DMSO and protic solvents , while providing validated protocols for storage and handling.[1]
Part 1: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic stability with 5-Methylhexanoyl chloride.
The "Traffic Light" Selection Guide
| Solvent Class | Status | Specific Solvents | Technical Notes |
| Hydrocarbons | PREFERRED | Toluene, Hexane, Heptane | Chemically inert.[1] Toluene is ideal for reflux reactions due to its high boiling point and azeotropic water removal capabilities.[1] |
| Chlorinated | GOOD | Dichloromethane (DCM), Chloroform | CRITICAL WARNING: Must be stabilized with Amylene , not Ethanol.[1] Ethanol-stabilized chloroform will react to form ethyl 5-methylhexanoate.[1] |
| Ethers | CAUTION | THF, 2-MeTHF, Diethyl Ether | Generally stable if anhydrous.[1] THF can polymerize in the presence of strong Lewis acids often used with acid chlorides. |
| Polar Aprotic | DANGER | DMSO, DMF, DMAc | DO NOT USE. DMSO causes violent decomposition (Swern-type).[1] DMF forms reactive Vilsmeier-Haack adducts.[1] |
| Protic | FORBIDDEN | Water, Methanol, Ethanol | Immediate solvolysis.[1] Generates HCl gas and the corresponding acid or ester. |
Part 2: Troubleshooting & FAQs
Q1: Why did my solution turn yellow and pressurize when dissolved in DMSO?
Diagnosis: You have triggered a Swern-like oxidation reaction .[1] Mechanism: DMSO is not an innocent solvent for acid chlorides.[1] The sulfoxide oxygen acts as a nucleophile, attacking the electrophilic carbonyl of 5-Methylhexanoyl chloride. This forms an acyloxysulfonium ion intermediate, which rapidly decomposes to release carbon monoxide (CO), carbon dioxide (CO2), and potentially chloromethyl methyl sulfide.[1] Outcome: The pressure buildup is due to gas evolution (CO/CO2/HCl), and the color change indicates decomposition.[1] Action: Vent carefully in a fume hood. The sample is likely destroyed.
Q2: I used "Anhydrous Chloroform," but my LC-MS shows a new peak (M+28). What happened?
Diagnosis: Stabilizer interference.
Root Cause: Commercial "Anhydrous" Chloroform is often stabilized with 0.5–1.0% Ethanol to prevent phosgene formation.[1] The ethanol reacted with your acid chloride:
Q3: Can I use DMF as a co-solvent to improve solubility?
Diagnosis: Only in catalytic amounts. Technical Insight: DMF reacts with acid chlorides to form the Vilsmeier reagent (chloroiminium ion).[1] While this is useful for synthesizing acid chlorides (catalytic DMF + Oxalyl Chloride), using DMF as a bulk solvent will consume your reagent and generate reactive intermediates that interfere with nucleophilic substitutions.[1]
Part 3: Visualizing Reactivity & Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow ensures you select a solvent that maintains the integrity of the acyl chloride functionality.
Caption: Decision logic for selecting solvents based on application (Storage vs. Reaction) and chemical compatibility.
Figure 2: Degradation Mechanisms
Understanding how the molecule fails is key to prevention.[1]
Caption: Primary degradation pathways.[1][2] Note that DMSO induces gas evolution, while Ethanol (stabilizer) creates chemical impurities.[1]
Part 4: Validated Experimental Protocols
Protocol A: Solvent Drying for Acid Chlorides
Standard molecular sieves (3Å or 4Å) are effective, but must be activated properly.[1]
-
Activation: Heat molecular sieves (4Å) at 300°C for 12 hours under vacuum or nitrogen flow.
-
Storage: Cool in a desiccator.
-
Application: Add activated sieves (10-20% w/v) to the solvent (DCM or Toluene) at least 24 hours before use.[1]
-
Verification: If available, use Karl Fischer titration (Coulometric) to verify water content is <50 ppm.[1]
-
Note: Do not titrate the acid chloride solution directly with standard KF reagents containing methanol; it will react. Titrate the solvent before adding the acid chloride.
-
Protocol B: Safe Quenching & Disposal
Never dispose of active acid chlorides directly into aqueous waste streams.
-
Cooling: Place a reaction flask containing 10% NaOH or saturated Sodium Bicarbonate (
) in an ice bath (0°C). -
Dilution: Dilute the residual 5-Methylhexanoyl chloride with an inert solvent (e.g., Toluene or Hexane) to reduce viscosity and heat generation.[1]
-
Addition: Dropwise add the acid chloride solution to the stirred basic water.
-
Observation: Watch for CO2 evolution (bubbling) if using bicarbonate.[1]
-
-
Disposal: Once the organic layer is confirmed free of acid chloride (no fuming, pH neutral), separate layers and dispose of according to "Halogenated Organic Solvent" regulations.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride.[1] Retrieved from [Link][1]
-
Cole-Parmer. Chemical Compatibility Database.[1] Retrieved from [Link][1]
-
Restek. Solvent Compatibility Chart for Dispensers. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3] Oxford University Press.[1] (General reference for Acyl Chloride reactivity with DMSO/DMF).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Methylhexanoyl Chloride
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 5-methylhexanoyl chloride, offering a comparative perspective with related acyl chlorides to enhance spectral interpretation and structural confirmation.
The Influence of Molecular Structure on ¹H NMR Spectra of Acyl Chlorides
The ¹H NMR spectrum of an organic molecule provides a map of the electronic environment of its hydrogen atoms. Three key pieces of information are derived: the chemical shift (δ) , which indicates the electronic shielding around a proton; integration , which reveals the relative number of protons generating a signal; and spin-spin coupling (J) , which describes the interaction of neighboring protons and manifests as signal multiplicity (e.g., singlet, doublet, triplet).[1]
In acyl chlorides, the strongly electronegative carbonyl group and the adjacent chlorine atom create a significant deshielding effect on nearby protons. This effect is most pronounced on the α-protons (protons on the carbon adjacent to the carbonyl group), causing their signals to appear at a characteristically downfield region of the spectrum. The branching and length of the alkyl chain further modulate the chemical shifts of protons at different positions, allowing for a detailed structural assignment.
Predicted ¹H NMR Spectrum of 5-Methylhexanoyl Chloride
While a publicly available, experimentally verified ¹H NMR spectrum for 5-methylhexanoyl chloride is not readily found in common databases, a highly accurate prediction can be formulated based on the well-documented spectra of analogous compounds. The structure of 5-methylhexanoyl chloride is presented below, with protons labeled for assignment.
Caption: Structure of 5-methylhexanoyl chloride with proton labeling.
Based on empirical data from similar structures, the predicted ¹H NMR spectral data for 5-methylhexanoyl chloride in deuterated chloroform (CDCl₃) are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hα | ~2.90 | Triplet (t) | 2H | ~7.5 |
| Hβ | ~1.75 | Quintet | 2H | ~7.5 |
| Hγ | ~1.30 | Multiplet (m) | 2H | - |
| Hδ | ~1.55 | Multiplet (m) | 1H | - |
| Hε | ~0.90 | Doublet (d) | 6H | ~6.5 |
Comparative Analysis with Other Acyl Chlorides
To contextualize the predicted chemical shifts of 5-methylhexanoyl chloride, a comparison with the experimental data of hexanoyl chloride and isovaleryl chloride (3-methylbutanoyl chloride) is instructive.
| Compound | Hα (ppm) | Hβ (ppm) | Other Aliphatic Protons (ppm) | Terminal Methyl Protons (ppm) |
| 5-Methylhexanoyl Chloride (Predicted) | ~2.90 (t) | ~1.75 (quint) | ~1.30 (m, Hγ), ~1.55 (m, Hδ) | ~0.90 (d, Hε) |
| Hexanoyl Chloride (Experimental) [2] | 2.87 (t) | 1.72 (quint) | 1.3-1.6 (m) | 0.92 (t) |
| Isovaleryl Chloride (Experimental) [3] | 2.76 (d) | 2.22 (m) | - | 1.01 (d) |
This comparison highlights several key trends:
-
α-Protons: The chemical shift of the α-protons is consistently in the range of 2.75-2.90 ppm, demonstrating the strong and localized deshielding effect of the acyl chloride group.
-
β-Protons: The position of the β-protons is sensitive to branching. In the straight-chain hexanoyl chloride, they appear at ~1.72 ppm. In isovaleryl chloride, where the β-position is a methine proton, the shift is further downfield at ~2.22 ppm due to the change in substitution.
-
Terminal Methyl Groups: The multiplicity of the terminal methyl protons is a clear indicator of the adjacent group. In hexanoyl chloride, the methyl group is adjacent to a CH₂ group, resulting in a triplet. In both 5-methylhexanoyl chloride and isovaleryl chloride, the methyl groups are adjacent to a CH group, leading to a characteristic doublet.
Caption: Structural comparison of the three acyl chlorides.
Experimental Protocol for ¹H NMR Analysis of Acyl Chlorides
Acquiring high-quality ¹H NMR data for reactive compounds like acyl chlorides requires careful sample preparation and instrument setup.
Safety Precautions: Acyl chlorides are corrosive and react violently with water and other protic solvents. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step-by-Step Methodology:
-
Solvent Preparation: Use a high-quality deuterated solvent, typically chloroform-d (CDCl₃), from a fresh, sealed ampule or a bottle stored under an inert atmosphere to minimize water content.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve 5-10 mg of the acyl chloride in approximately 0.6-0.7 mL of the deuterated solvent.
-
If an internal standard is required, tetramethylsilane (TMS) is commonly used (0 ppm).
-
Cap the NMR tube securely and gently invert to mix. Avoid vigorous shaking.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Typical acquisition parameters for a ¹H NMR spectrum on a 400 MHz spectrometer are:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integrate all peaks to determine the relative proton ratios.
-
Caption: Experimental workflow for ¹H NMR analysis of acyl chlorides.
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H NMR chemical shifts for 5-methylhexanoyl chloride, grounded in comparative data from structurally related compounds. By understanding the fundamental principles of ¹H NMR and the specific electronic effects exerted by the acyl chloride functionality and alkyl chain structure, researchers can confidently interpret spectra and verify the identity and purity of their synthesized molecules. The provided experimental protocol offers a reliable framework for obtaining high-quality data for these reactive yet crucial chemical intermediates.
References
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20 (3), 661–667. [Link]
-
PubChem. Hexanoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methylhexanoyl chloride. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. A procedure for the synthesis of an acid chloride. [Link]
-
PubChem. Isovaleryl chloride. National Center for Biotechnology Information. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
PubChem. Acetyl chloride. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
-
ResearchGate. The signals H-*C-Cl in the 1 H-NMR spectra (600 MHz) of the... [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
-
The Royal Society of Chemistry. Supporting Information: General Experimental Details. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
PubChem. 3-Methylhexanoyl chloride. National Center for Biotechnology Information. [Link]
Sources
Technical Guide: IR Spectroscopic Analysis of 5-Methylhexanoyl Chloride
Executive Summary: The Spectral Fingerprint
For researchers utilizing 5-methylhexanoyl chloride (CAS 5699-78-5) in acylation reactions or active pharmaceutical ingredient (API) synthesis, the infrared (IR) spectrum is the primary tool for rapid quality control.
The definitive spectral feature of 5-methylhexanoyl chloride is the carbonyl (C=O) stretching vibration centered at approximately 1800 ± 5 cm⁻¹ .
This peak is distinctively shifted to a higher wavenumber compared to its parent carboxylic acid (5-methylhexanoic acid) and common ester derivatives. This guide analyzes the mechanistic reasons for this shift, provides a comparative spectral framework, and outlines a self-validating protocol for monitoring reaction completeness.
Mechanistic Insight: Why the Shift Occurs?
To interpret the spectrum correctly, one must understand the electronic environment of the carbonyl carbon.[1] The position of the C=O stretch is dictated by the bond force constant (
The "Tug-of-War" Effect
-
Inductive Withdrawal (-I Effect): Chlorine is highly electronegative. It pulls electron density away from the carbonyl carbon through the sigma bond. This electron withdrawal shortens the C=O bond, increases its stiffness (force constant), and drives the vibrational frequency up (to ~1800 cm⁻¹).[2]
-
Resonance Donation (+R Effect): Conversely, lone pairs on a substituent can donate electron density into the C=O
-system, weakening the bond and lowering the frequency.
In 5-Methylhexanoyl Chloride: The inductive effect of the chlorine atom overwhelmingly dominates the resonance effect. Unlike amides (where resonance lowers the frequency to ~1650 cm⁻¹) or esters (where resonance and induction compete, resulting in ~1735 cm⁻¹), the acid chloride's chlorine atom effectively "tightens" the carbonyl spring.
Technical Note: The 5-methyl substitution on the alkyl chain (isopentyl tail) is sufficiently distal (
-position) from the carbonyl group that it does not exert a significant steric or electronic shift on the C=O peak compared to straight-chain hexanoyl chloride.
Comparative Spectral Guide
The following table provides the critical diagnostic peaks required to distinguish 5-methylhexanoyl chloride from its precursors and potential decomposition products.
| Compound Class | Specific Analyte | C=O Frequency (cm⁻¹) | Key Differentiating Feature |
| Acyl Chloride | 5-Methylhexanoyl Chloride | 1795 – 1805 | Sharp, intense singlet. Fermi resonance may cause a weak overtone shoulder ~1740 cm⁻¹. |
| Carboxylic Acid | 5-Methylhexanoic Acid | 1705 – 1720 | Broad O-H stretch (3300–2500 cm⁻¹); C=O is lower due to H-bonding dimers. |
| Ester | Methyl 5-methylhexanoate | 1735 – 1750 | No broad O-H; C-O stretch at 1000–1300 cm⁻¹; C=O is lower than chloride. |
| Anhydride | 5-Methylhexanoic Anhydride | 1820 & 1760 | Doublet (Symmetric/Asymmetric stretch). Distinctive "split" peak. |
Experimental Protocol: Synthesis Monitoring
Objective: Monitor the conversion of 5-methylhexanoic acid to 5-methylhexanoyl chloride using Thionyl Chloride (
Methodological Workflow
This protocol relies on the disappearance of the acid functionality and the emergence of the acyl chloride functionality.
-
Baseline Acquisition:
-
Take an IR of the starting material (5-methylhexanoic acid).
-
Target: Note the broad O-H trough (3000 cm⁻¹) and C=O at ~1710 cm⁻¹.[3]
-
-
Reaction Sampling:
-
Aliquot 50 µL of the reaction mixture under
flow. -
Critical Step: If using a solvent like DCM or Toluene, run a background subtraction or focus on the carbonyl region (1600–1900 cm⁻¹) where solvent interference is minimal.
-
-
Endpoint Determination Criteria:
-
Criterion A: Complete disappearance of the broad O-H stretch at 3300–2500 cm⁻¹.
-
Criterion B: Complete shift of the C=O peak from 1710 cm⁻¹ to ~1800 cm⁻¹.
-
Warning: If a peak remains at 1710 cm⁻¹, unreacted acid is present. If a doublet appears at 1820/1760 cm⁻¹, you may have formed the anhydride (often due to insufficient
or improper heating).
-
Visualization: Logic Flow for QC
The following diagram illustrates the decision-making process during spectral analysis.
Caption: Decision tree for interpreting IR spectra during the synthesis of 5-methylhexanoyl chloride.
Troubleshooting & Quality Control
The "Silent Killer": Hydrolysis Acyl chlorides are moisture-sensitive. A common error in drug development workflows is assuming the reagent is pure after storage.
-
The Phenomenon: Upon exposure to atmospheric moisture, 5-methylhexanoyl chloride hydrolyzes back to 5-methylhexanoic acid and HCl.
-
Spectral Sign: A "creeping" baseline in the 3000 cm⁻¹ region and the broadening of the sharp 1800 cm⁻¹ peak toward lower wavenumbers (1710 cm⁻¹).
-
Protocol: Always run a "blank" IR of the reagent bottle before adding it to a sensitive acylation reaction (e.g., Friedel-Crafts or amide coupling). If the 1710 cm⁻¹ shoulder is visible, redistillation is required.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Hexanoyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
Reusch, W. (2013). Infrared Spectroscopy: Carboxylic Acid Derivatives. Michigan State University / LibreTexts. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (General reference for carbonyl group frequencies).
-
PubChem. (n.d.).[5] 5-Methylhexanoyl chloride (Compound).[5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Hexanoyl chloride [webbook.nist.gov]
- 5. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-methylhexanoyl chloride (C7H13ClO) [pubchemlite.lcsb.uni.lu]
Comparative Guide: GC-MS Fragmentation & Analysis of 5-Methylhexanoyl Chloride
Executive Summary
5-Methylhexanoyl chloride (
While direct injection offers speed, it suffers from hydrolytic instability and spectral variability. Derivatization to Methyl 5-methylhexanoate is the industry gold standard for quantification, offering superior peak shape and library match reliability. This guide objectively compares both approaches, detailing the fragmentation mechanisms that distinguish the native chloride from its ester derivative and isomeric impurities.
Part 1: Fragmentation Mechanics & Spectral Signature
Understanding the mass spectral behavior of 5-methylhexanoyl chloride requires analyzing two competing pathways:
The Native Fragmentation Pattern (Direct Injection)
When injected directly under anhydrous conditions, 5-methylhexanoyl chloride exhibits a distinct signature driven by the labile C–Cl bond and the
-
Molecular Ion (
): 148 (typically weak or absent due to instability). -
Base Peak / Acylium Ion (
113): The dominant fragmentation is the loss of the chlorine radical ( -cleavage). Note: The presence of the isotope creates a characteristic M+2 peak ratio (3:1) in the molecular ion cluster, but this is often lost if the parent ion is weak. -
McLafferty Rearrangement (
78): The molecule possesses a -hydrogen (on C4), enabling the classic 6-membered transition state rearrangement.-
Mechanism: Migration of
-H to the carbonyl oxygen cleavage of the - bond. -
Product: The enol radical cation of the acid chloride moiety (
). -
Diagnostic Value: This peak (
78) distinguishes the acyl chloride from the carboxylic acid (which gives 60) and the methyl ester (which gives 74).
-
-
Hydrocarbon Series:
43 ( ) is prominent, arising from the terminal isopropyl group ( ).
The Derivative Fragmentation Pattern (Methyl Ester)
Upon derivatization with methanol, the analyte becomes Methyl 5-methylhexanoate (
-
McLafferty Rearrangement (
74): The shift from 78 to 74 is the primary indicator of successful derivatization. -
Acylium Ion (
113): Loss of the methoxy group ( , mass 31) yields the same acylium ion as the native chloride.
Visualization of Fragmentation Pathways
Figure 1: Competing fragmentation pathways for 5-methylhexanoyl chloride under Electron Ionization (70 eV).
Part 2: Comparative Methodology
Method A: Direct Injection (Native)
Best for: Rapid screening of raw materials; determining chloride content vs. hydrolyzed acid.
-
Protocol:
-
Dilute 10
L of sample in 1 mL of anhydrous dichloromethane or hexane. -
Critical: Solvents must be dried over molecular sieves (3Å) to prevent hydrolysis in the vial.
-
Inject 1
L (Split 50:1) onto a non-polar column (e.g., DB-5ms).
-
-
Risks:
-
HCl generation damages the GC column stationary phase (siloxane bleed).
-
"Ghost" peaks of 5-methylhexanoic acid (
60, 73, 129) appear if moisture enters.
-
Method B: Methyl Ester Derivatization (Recommended)
Best for: Quantitative analysis, stability, and library matching.
-
Protocol:
-
Add 50
L of sample to 1 mL of Methanol (anhydrous). -
Reaction:
. -
(Optional) Add 50 mg solid Sodium Bicarbonate to neutralize HCl.
-
Inject 1
L (Split 50:1).
-
-
Advantages:
-
Eliminates column corrosion.
-
Sharpens peak shape (acyl chlorides often tail on polar active sites).
-
Shifts diagnostic ion to
74 (standard FAME peak).
-
Part 3: Data Comparison Table
The following table contrasts the spectral data of the native chloride against its primary derivative and the hydrolysis artifact (Acid).
| Feature | 5-Methylhexanoyl Chloride (Target) | Methyl 5-Methylhexanoate (Derivative) | 5-Methylhexanoic Acid (Impurity) |
| Molecular Weight | 148.63 | 144.21 | 130.18 |
| Molecular Ion ( | 148 (Weak/Invisible) | 144 (Distinct) | 130 (Weak) |
| Base Peak | 113 (Acylium) or 43 | 74 (McLafferty) or 43 | 60 (McLafferty) |
| McLafferty Ion | |||
| Key Loss | M-35 (Cl) | M-31 (OMe) | M-17 (OH) |
| Retention Index (DB-5) | ~950 - 980 | ~980 - 1010 | ~1050 (Broad/Tailing) |
Part 4: Experimental Workflow Decision Tree
Use this logic flow to select the appropriate method for your analytical goals.
Figure 2: Decision matrix for selecting the optimal GC-MS sample preparation method.
Part 5: Scientific Validation & Troubleshooting
Distinguishing Isomers
5-Methylhexanoyl chloride is isomeric with n-Heptanoyl chloride . Both have MW 148 and show
-
Differentiation: Look at the alkyl series.
-
5-Methyl (Iso): Stronger
43 (Isopropyl). -
n-Heptanoyl (Linear): Distinct
57 ( ) and 71 ( ) series. -
Retention Time: Linear isomers generally elute after branched isomers on non-polar columns.
-
Artifact Management
If analyzing the native chloride (Method A), the appearance of
-
Corrective Action: Dry solvent with activated molecular sieves. Rinse syringe with analyte before injection.
-
System Check: If peak tailing increases over consecutive runs, HCl has activated the liner. Replace the liner and trim the column guard.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Hexanoyl chloride (Linear Analog). NIST Chemistry WebBook, SRD 69.[2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for acyl chloride vs.
-
PubChem. (2024).[3][4] 5-Methylhexanoyl chloride Compound Summary. National Library of Medicine. [Link]
Sources
- 1. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoyl chloride [webbook.nist.gov]
- 3. 3-Methylhexanoyl chloride | C7H13ClO | CID 13664866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-4-Methylhexanoyl chloride | C7H13ClO | CID 12600624 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Methylhexanoyl Chloride and 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, acyl chlorides are indispensable reagents for the formation of esters, amides, and other carbonyl derivatives. Their high reactivity makes them efficient acylating agents, but this reactivity is not uniform across all molecular structures. Understanding the subtle interplay of steric and electronic factors is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This guide provides an in-depth comparison of the reactivity of two structurally related acyl chlorides: 5-methylhexanoyl chloride and 3,5,5-trimethylhexanoyl chloride. By examining their chemical properties and the principles governing their reactions, we can elucidate the nuanced differences in their performance and provide actionable insights for their application.
Molecular Structure and Physicochemical Properties
A foundational understanding of the structure of these two molecules is crucial to appreciating their differing reactivities.
5-Methylhexanoyl chloride possesses a single methyl group at the 5-position of the hexanoyl chain. This substitution is relatively remote from the reactive acyl chloride functional group.
3,5,5-Trimethylhexanoyl chloride , in contrast, features a more complex substitution pattern with a methyl group at the 3-position and two methyl groups at the 5-position. The methyl group at the 3-position is significantly closer to the carbonyl carbon, and the gem-dimethyl groups at the 5-position contribute to the overall bulk of the molecule.
Below is a table summarizing their key physicochemical properties:
| Property | 5-Methylhexanoyl Chloride | 3,5,5-Trimethylhexanoyl Chloride |
| Molecular Formula | C₇H₁₃ClO[1] | C₉H₁₇ClO |
| Molecular Weight | 148.63 g/mol [1] | 176.68 g/mol |
| Boiling Point | Not readily available | 188-190 °C[2] |
| CAS Number | 5699-78-5[1] | 36727-29-4[2] |
Theoretical Framework for Reactivity Comparison
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.
Electronic Effects
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect can slightly decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack.
-
5-Methylhexanoyl chloride: The single methyl group at the 5-position has a negligible inductive effect on the distant carbonyl carbon.
-
3,5,5-Trimethylhexanoyl chloride: The additional methyl groups, particularly the one at the 3-position, exert a more pronounced electron-donating effect on the carbonyl carbon. This increased electron density is expected to slightly decrease its reactivity compared to a less substituted analogue.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede the approach of a reacting species. In the context of nucleophilic acyl substitution, bulky substituents near the carbonyl group can hinder the nucleophile's access to the electrophilic carbon.
-
5-Methylhexanoyl chloride: The methyl group at the 5-position is sufficiently far from the acyl chloride group and is not expected to cause significant steric hindrance.
-
3,5,5-Trimethylhexanoyl chloride: The methyl group at the 3-position and the bulky tert-butyl-like group at the 5-position create a more sterically congested environment around the carbonyl carbon. This steric bulk is anticipated to significantly slow down the rate of nucleophilic attack.
Based on these principles, a clear hypothesis can be formulated: 3,5,5-trimethylhexanoyl chloride is expected to be less reactive than 5-methylhexanoyl chloride due to a combination of increased steric hindrance and a slightly reduced electrophilicity of the carbonyl carbon.
Experimental Design for Reactivity Comparison
To empirically validate the theoretical predictions, a comparative kinetic study can be designed. A competitive acylation reaction or parallel monitoring of individual reactions under identical conditions would provide quantitative data on the relative reactivities. Here, we propose a protocol for a competitive esterification reaction monitored by ¹H NMR spectroscopy.
Competitive Esterification Monitored by ¹H NMR
This experiment will involve the reaction of an equimolar mixture of 5-methylhexanoyl chloride and 3,5,5-trimethylhexanoyl chloride with a limited amount of a nucleophile (e.g., an alcohol) in the presence of a non-nucleophilic base. The progress of the reaction will be monitored over time by ¹H NMR to determine the relative rates of formation of the two corresponding esters.
Materials:
-
5-Methylhexanoyl chloride
-
3,5,5-Trimethylhexanoyl chloride
-
Ethanol (or other suitable alcohol)
-
Pyridine (or other non-nucleophilic base)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Experimental Protocol:
-
Preparation of Reactant Solution: In a dry, inert atmosphere (e.g., a glovebox or under argon), prepare a stock solution in anhydrous CDCl₃ containing equimolar concentrations of 5-methylhexanoyl chloride and 3,5,5-trimethylhexanoyl chloride (e.g., 0.1 M of each).
-
Preparation of Nucleophile Solution: Prepare a separate solution of ethanol and pyridine in anhydrous CDCl₃. The concentration of ethanol should be substoichiometric with respect to the total acyl chloride concentration (e.g., 0.05 M), while pyridine should be in slight excess to neutralize the HCl generated (e.g., 0.12 M).
-
Reaction Initiation and Monitoring:
-
Transfer a known volume of the acyl chloride stock solution to an NMR tube.
-
Record an initial ¹H NMR spectrum (t=0).
-
At a defined time, inject the ethanol/pyridine solution into the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the initial phase, then at longer intervals).
-
-
Data Analysis:
-
Identify the characteristic signals for the starting acyl chlorides and the product esters in the ¹H NMR spectra.
-
Integrate the signals corresponding to the formation of each ester product over time.
-
Plot the concentration of each ester product as a function of time. The initial slope of these curves will be proportional to the initial rate of reaction for each acyl chloride.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two acyl chlorides.
-
Expected Outcome:
It is anticipated that the rate of formation of the ester derived from 5-methylhexanoyl chloride will be significantly faster than that of the ester from 3,5,5-trimethylhexanoyl chloride. This would be visually represented by a steeper initial slope in the concentration vs. time plot for the former.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams are provided.
Molecular Structures
Caption: Chemical structures of the two acyl chlorides.
Factors Influencing Reactivity
Caption: Factors influencing the reactivity of the two acyl chlorides.
Conclusion and Practical Implications
The comparative analysis, grounded in the fundamental principles of organic chemistry, strongly suggests that 5-methylhexanoyl chloride is a more reactive acylating agent than 3,5,5-trimethylhexanoyl chloride . This difference is primarily attributed to the significant steric hindrance imposed by the methyl groups in the 3- and 5-positions of 3,5,5-trimethylhexanoyl chloride, which impedes the approach of nucleophiles to the carbonyl carbon.
For researchers and drug development professionals, this has several practical implications:
-
Reaction Conditions: Reactions involving 3,5,5-trimethylhexanoyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more potent nucleophiles/catalysts) to achieve comparable yields to those with 5-methylhexanoyl chloride.
-
Selectivity: The lower reactivity of 3,5,5-trimethylhexanoyl chloride could be advantageous in scenarios requiring selective acylation in the presence of more reactive functional groups.
-
Reagent Selection: When rapid and complete acylation is desired, 5-methylhexanoyl chloride would be the preferred reagent. Conversely, for controlled or more selective transformations, the less reactive 3,5,5-trimethylhexanoyl chloride might be a more suitable choice.
By understanding these reactivity differences, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
-
PubChem. 5-Methylhexanoyl chloride. [Link]
-
Chemdad Co., Ltd. 3,5,5-Trimethylhexanoyl chloride. [Link]
Sources
Distinguishing 5-Methylhexanoyl Chloride from Hexanoyl Chloride: A Technical Comparison Guide
Executive Summary
In the synthesis of lipophilic drug moieties and advanced materials, acyl chlorides are critical building blocks. Distinguishing Hexanoyl chloride (C6, linear) from 5-Methylhexanoyl chloride (C7, branched) is a common challenge in supply chain verification and Structure-Activity Relationship (SAR) studies.
While both reagents introduce hydrophobic alkyl chains, their steric profiles differ significantly. Hexanoyl chloride provides a linear, flexible "n-hexyl" equivalent tail (upon reduction/reaction), whereas 5-methylhexanoyl chloride introduces an "iso-heptyl" group with a terminal isopropyl fork. This branching increases steric bulk at the distal end, often improving metabolic stability in drug candidates by impeding
This guide outlines the definitive analytical protocols to distinguish these two compounds using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Structural & Physical Property Analysis[1][2][3][4]
The primary distinction lies in the carbon skeleton: Hexanoyl chloride is a straight-chain C6 molecule, while 5-Methylhexanoyl chloride is a C7 molecule with terminal branching.
Table 1: Comparative Physicochemical Properties
| Feature | Hexanoyl Chloride | 5-Methylhexanoyl Chloride |
| CAS Number | 142-61-0 | 5699-78-5 |
| Structure | Linear ( | Branched (Iso-terminal) |
| Formula | ||
| Molecular Weight | 134.60 g/mol | 148.63 g/mol |
| Boiling Point | 151–153 °C | ~170–175 °C (Predicted)* |
| Terminal Group | Methyl ( | Isopropyl ( |
| Reactivity | High (Acylating agent) | High (Slightly lower steric rate) |
*Note: Boiling points for branched C7 acyl chlorides are consistently higher than linear C6 analogs due to increased molecular weight, despite the branching slightly lowering the boiling point relative to linear C7.
Spectroscopic Differentiation (The "Gold Standard")
While IR spectroscopy yields overlapping carbonyl stretches (~1800 cm⁻¹), Proton NMR (
The "Smoking Gun": Terminal Methyl Splitting
The most distinct feature is the splitting pattern of the methyl protons at the end of the alkyl chain.
-
Hexanoyl Chloride: The terminal methyl is attached to a methylene group (
). It appears as a Triplet ( ). -
5-Methylhexanoyl Chloride: The terminal methyls are part of an isopropyl group. They are chemically equivalent but split by the single methine proton. They appear as a strong Doublet (
).
Table 2: Diagnostic H-NMR Signals (in )
| Proton Environment | Hexanoyl Chloride ( | 5-Methylhexanoyl Chloride ( |
| ~2.88 ( | ~2.88 ( | |
| Terminal Methyl(s) | ~0.90 (Triplet, 3H) | ~0.88 (Doublet, 6H) |
| Methine ( | Absent | ~1.55 (Multiplet, 1H) |
Analytical Logic Diagram
The following decision tree illustrates the logical flow for identifying the unknown sample.
Figure 1: NMR Decision Tree for distinguishing linear vs. branched acyl tails.
Chromatographic Separation (GC-MS)[5][6][7]
Direct injection of acyl chlorides into a Gas Chromatograph (GC) is risky; they react with stationary phases and moisture to form broad, tailing acid peaks. Derivatization to methyl esters is the industry-standard protocol for robust analysis.
The Reaction: Methanolysis
Mass Spectrometry (MS) Signatures
Once derivatized, the Mass Spectrum provides definitive confirmation via Molecular Ion (
-
Methyl Hexanoate (from Hexanoyl Cl):
- : 130 m/z [1]
-
Base Peak: 74 m/z (McLafferty rearrangement typical of linear methyl esters).
-
Methyl 5-Methylhexanoate (from 5-Methylhexanoyl Cl):
- : 144 m/z (Distinct +14 mass unit shift).
-
Fragmentation: Distinct loss of isopropyl radical (
).
Experimental Protocols
Protocol A: Rapid Derivatization for GC-MS
Use this protocol to assess purity and identity quantitatively.
Reagents:
-
Anhydrous Methanol (MeOH)
-
Pyridine (Acid scavenger)
-
Dichloromethane (DCM) or Hexane
Step-by-Step Workflow:
-
Preparation: In a 2 mL GC vial, add 500 µL of anhydrous MeOH .
-
Scavenger: Add 20 µL of Pyridine (prevents HCl damage to column).
-
Addition: Carefully add 10-20 mg (or 1 drop) of the unknown acyl chloride.
-
Observation: The reaction is exothermic; slight warming confirms acyl chloride activity.
-
-
Dilution: Dilute to 1.5 mL with DCM or Hexane .
-
Analysis: Inject 1 µL into GC-MS (Split 50:1).
-
Column: DB-5ms or equivalent non-polar column.
-
Temp Program: 50°C (2 min)
10°C/min 250°C.
-
Protocol B: Direct NMR Analysis
Use this protocol for non-destructive structural confirmation.
-
Sampling: Draw 20-30 mg of the liquid acyl chloride into a glass pipette.
-
Solvation: Dissolve in 0.6 mL of
(Deuterated Chloroform).-
Note: Ensure
is dry (store over molecular sieves) to prevent hydrolysis to the carboxylic acid, which shifts peaks.
-
-
Acquisition: Run a standard proton scan (16 scans is sufficient).
-
Processing: Phase correct and integrate the region 0.5–3.0 ppm.
Workflow Visualization: Derivatization Pathway
Figure 2: Chemical derivatization workflow for stabilizing acyl chlorides for GC analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67340, Hexanoyl chloride. Retrieved from [Link][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for NMR splitting patterns).
Sources
13C NMR characterization of 5-Methylhexanoyl chloride
Technical Comparison Guide: 13C NMR Characterization of 5-Methylhexanoyl Chloride
Product Focus: 5-Methylhexanoyl Chloride (CAS: 14666-06-9) Alternative Context: Precursor (5-Methylhexanoic acid), Hydrolysis Product (Acid), and Structural Isomers.[1]
Part 1: Executive Summary & Technical Context
5-Methylhexanoyl chloride (also known as isoheptanoyl chloride) is a critical acylating reagent used in the synthesis of pharmaceutical intermediates and specialized polymers.[1] Its value lies in the isobutyl tail , which imparts specific steric bulk and lipophilicity to target molecules.[1]
However, its high reactivity presents a characterization challenge: hydrolytic instability .[1] Upon contact with atmospheric moisture, it rapidly reverts to 5-methylhexanoic acid.[1] Therefore, 13C NMR is not just a structural confirmation tool but a purity assay .[1]
This guide objectively compares the 13C NMR profile of the acid chloride against its precursor and potential isomers, providing a self-validating protocol for confirming conversion and purity.[1]
Part 2: Experimental Protocol (The Anhydrous Standard)
To ensure "Trustworthiness" and reproducibility, the following protocol minimizes hydrolysis artifacts during acquisition.
Reagents & Equipment:
-
Solvent: Chloroform-d (CDCl3), stored over 4Å molecular sieves (activated).[1] Note: Do not use DMSO-d6 or MeOH-d4 as they will react with the acid chloride.
-
Sample Prep: Prepare under a nitrogen/argon blanket.[1]
-
Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours.
Step-by-Step Workflow:
-
Blanketing: Flush the empty NMR tube with dry nitrogen.[1]
-
Dissolution: Dissolve ~30-50 mg of the analyte in 0.6 mL of dry CDCl3.
-
Sealing: Cap immediately. If analyzing over long periods (>1 hr), wrap the cap with Parafilm.[1]
-
Acquisition: Run a standard proton-decoupled 13C experiment (typically 256-1024 scans depending on concentration) with a relaxation delay (d1) of ≥2.0s to ensure quantitative integration of the carbonyl peak.
Part 3: Comparative Spectral Analysis
The core of this characterization is distinguishing the active reagent (Chloride) from the inactive precursor/degradant (Acid) .[1]
A. The Carbonyl Diagnostic (C1)
The most definitive indicator of conversion is the chemical shift of the carbonyl carbon.[1] Contrary to simple inductive logic, the carbonyl carbon of an acid chloride often resonates upfield (lower ppm) relative to its carboxylic acid counterpart due to the "heavy atom effect" and mesomeric donation from the chlorine lone pair, which competes with inductive withdrawal.
| Carbon Position | 5-Methylhexanoyl Chloride (Product) | 5-Methylhexanoic Acid (Precursor/Impurity) | Shift Difference (Δδ) | Diagnostic Note |
| C1 (C=O) | ~173.0 - 174.0 ppm | ~180.0 - 181.0 ppm | ~ -7 ppm | Primary Indicator. Complete disappearance of the >180 ppm signal confirms 100% conversion.[1] |
| C2 (α-CH2) | ~50.0 - 52.0 ppm | ~33.0 - 35.0 ppm | +17 ppm | Secondary Indicator. The α-carbon is significantly deshielded by the Cl.[1] |
| C3 (β-CH2) | ~31.0 ppm | ~26.0 ppm | +5 ppm | Shifts downfield due to proximity to the acyl chloride.[1] |
| C6/C7 (Methyls) | ~22.5 ppm | ~22.5 ppm | ~0 ppm | Far from the functional group; largely unchanged.[1] |
Analyst Insight: If you observe a small peak at ~180 ppm in your "pure" acid chloride spectrum, your sample has hydrolyzed.[1] Quantify this impurity by integrating the C1 signals.
B. Structural Isomer Discrimination
In drug development, verifying the branching is as important as verifying the functional group.[1] 5-Methylhexanoyl chloride must be distinguished from its linear isomer, Heptanoyl chloride .[1]
-
5-Methylhexanoyl Chloride (Iso-branched):
-
Heptanoyl Chloride (Linear):
Part 4: Visualization of the Characterization Logic
The following diagram illustrates the decision tree for validating the synthesis and purity of 5-Methylhexanoyl chloride.
Figure 1: Logic flow for 13C NMR validation of 5-Methylhexanoyl chloride synthesis.
Part 5: Mechanistic Insight (Why the Shift?)
Researchers often ask why the acid chloride carbonyl (~173 ppm) is shielded relative to the acid (~180 ppm) despite chlorine being more electronegative than the hydroxyl oxygen.[1]
-
Inductive Effect (-I): Chlorine is electronegative, pulling density away from the carbonyl carbon.[1] This should deshield it (move it downfield to >180 ppm).[1]
-
Mesomeric Effect (+M): The chlorine atom has lone pairs that can donate electron density back into the carbonyl π-system.[1]
-
The Dominant Factor: In 13C NMR, the paramagnetic shielding term dominates.[1] The excitation energy required to flip the spin is sensitive to the "heavy atom" effect of the Chlorine. The net result is a chemical shift that is typically upfield of the corresponding carboxylic acid.[1] This is a crucial diagnostic feature; expecting the shift to be >180 ppm (like a ketone) leads to misinterpretation of the data.[1]
References
-
Oregon State University. (2022).[1] 13C NMR Chemical Shift Ranges. Comparison of carbonyl shifts for acids vs. acid chlorides.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Detailed breakdown of carbonyl environments and substituent effects.
-
National Institutes of Health (PubChem). (2025).[1] 5-Methylhexanoyl chloride (CID 13664865).[1] Physicochemical properties and identifiers. [1]
-
Organic Syntheses. (2010). Preparation of Acid Chlorides using Thionyl Chloride. Standard protocols for synthesis and handling.
-
ChemicalBook. (2024).[1] Isovaleryl Chloride 13C NMR Data. Reference data for structurally similar branched acid chlorides.
Sources
Steric Parameters and Acylation Kinetics: A Comparative Guide to 5-Methylhexanoyl vs. Isononanoyl Chloride
Executive Summary: The Steric Trade-Off
In the optimization of active pharmaceutical ingredients (APIs) and prodrugs, the choice of acylating agent is rarely just about carbon count; it is a strategic decision regarding reaction kinetics and metabolic stability .
This guide compares two critical aliphatic acyl chlorides: 5-Methylhexanoyl chloride (C7) and Isononanoyl chloride (C9, specifically the 3,5,5-trimethylhexanoyl isomer).
-
5-Methylhexanoyl chloride offers a "remote" branching pattern, providing lipophilicity with minimal steric penalty at the reaction center. It behaves kinetically like a linear chain.
-
Isononanoyl chloride , characterized by
-branching and a bulky neopentyl-like tail, introduces significant steric shielding. This results in slower hydrolysis rates and increased stability of the resulting amides/esters against enzymatic cleavage.
Molecular Architecture & Steric Analysis
To predict performance, we must first dissect the spatial arrangement of the alkyl tails relative to the electrophilic carbonyl carbon.
Structural Definitions
| Feature | 5-Methylhexanoyl Chloride | Isononanoyl Chloride (Industrial Standard) |
| IUPAC Name | 5-Methylhexanoyl chloride | 3,5,5-Trimethylhexanoyl chloride |
| CAS Number | 14617-91-5 | 36727-29-4 |
| Carbon Count | C7 | C9 |
| Branching Position | ||
| Steric Environment | Unhindered (Linear-like) | Moderately Hindered (Shielded) |
The "Cone of Shielding" Analysis
The reactivity of an acyl chloride is governed by the accessibility of the carbonyl carbon to nucleophilic attack (trajectory angle
-
5-Methylhexanoyl: The isopropyl branch is located at C5, four bonds away from the carbonyl. It exerts negligible steric influence on the incoming nucleophile.
-
Isononanoyl: The methyl group at C3 creates a "picket fence" effect. While not as blocking as an
-branch (e.g., Pivaloyl), it significantly increases the energy barrier for the formation of the tetrahedral intermediate.
Figure 1: Structural logic flow demonstrating the proximity of steric bulk to the reaction center.
Reactivity Profile & Experimental Data
Hydrolysis Stability (Benchmarking)
In an industrial setting, moisture sensitivity dictates handling protocols. We compare the half-life (
-
5-Methylhexanoyl Chloride: Rapid hydrolysis. The water molecule encounters little resistance.
-
Estimated
: < 5 minutes.
-
-
Isononanoyl Chloride: Slower hydrolysis due to the hydrophobic bulk and C3 shielding.
-
Estimated
: ~15-20 minutes.
-
Acylation Selectivity (The Schotten-Baumann Test)
When acylating a complex API with multiple nucleophiles (e.g., a primary amine vs. a secondary alcohol), steric bulk improves selectivity.
Hypothesis: Isononanoyl chloride will show higher selectivity for primary amines over secondary alcohols compared to 5-methylhexanoyl chloride, due to the higher transition state energy required for the more hindered alcohol attack.
Experimental Protocol: Competitive Acylation
To empirically validate the steric difference in your specific matrix, perform this Competitive Acylation Assay . This self-validating protocol eliminates solvent/concentration variables by running the reactions in parallel.
Materials
-
Substrate: 2-Amino-5-pentanol (contains both
and groups). -
Reagents: 5-Methylhexanoyl chloride, Isononanoyl chloride.
-
Base: Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow
-
Preparation: Dissolve 1.0 eq of substrate and 1.1 eq of TEA in DCM (0.1 M).
-
Injection: Cool to 0°C. Add 0.95 eq of the respective Acyl Chloride dropwise (limiting reagent ensures competition).
-
Quench: After 1 hour, quench with MeOH.
-
Analysis: Analyze via HPLC-MS.
-
Target: Ratio of Amide (N-acylation) vs. Ester (O-acylation).
-
Figure 2: Workflow for experimentally determining steric selectivity.
Application Scenarios & Recommendations
When to use 5-Methylhexanoyl Chloride
-
Objective: Increase lipophilicity (LogP) of a polar drug without compromising the drug's release rate.
-
Mechanism: The "remote" branch acts as a lipophilic tail but does not block esterases. The resulting prodrug is cleaved rapidly in vivo.
-
Manufacturing: Use when reaction speed is critical and the API is not temperature sensitive (exotherms are sharper).
When to use Isononanoyl Chloride
-
Objective: Create a "Shielded Prodrug" or a stable intermediate.
-
Mechanism: The 3,5,5-trimethyl pattern creates a "steric lock." Enzymes (esterases/peptidases) struggle to access the carbonyl, significantly extending the half-life of the drug in plasma.
-
Manufacturing: Use when high selectivity is needed (e.g., acylating an amine in the presence of a secondary hydroxyl).
Comparative Data Summary
| Parameter | 5-Methylhexanoyl Cl | Isononanoyl Cl (3,5,5-TMH) |
| Reaction Rate ( | High (Reference 1.0) | Moderate (~0.4 - 0.6) |
| Exotherm Potential | High (Sharp) | Moderate (Controlled) |
| Hydrolytic Stability | Low | High |
| Lipophilicity Contribution | Moderate (+C7) | High (+C9) |
| Primary Use Case | Solubilizing Linker | Stability/Selectivity Enhancer |
References
-
VanDeMark Chemical. (2018). Isononanoyl Chloride Technical Data Sheet. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: 3,5,5-Trimethylhexanoyl chloride.[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ningbo Inno Pharmchem. (n.d.).[4] Applications of 3,5,5-Trimethylhexanoyl Chloride in Pharmaceutical Synthesis.[1][2][3][4] Retrieved October 26, 2023, from [Link]
Sources
- 1. 3,5,5-Trimethylhexanoyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Cas 36727-29-4,3,5,5-Trimethylhexanoyl chloride | lookchem [lookchem.com]
- 3. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 3,5,5-Trimethylhexanoyl chloride | CAS 36727-29-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3,5,5-三甲基己酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vandemark.com [vandemark.com]
- 9. 3,5,5-Trimethylhexanoyl chloride | CAS#:36727-29-4 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
